tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
Description
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Properties
IUPAC Name |
tert-butyl N-[(2,5-difluorobenzoyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O3/c1-12(2,3)19-11(18)16-15-10(17)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCXRVVAHZZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182674 | |
| Record name | 1,1-Dimethylethyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079843-62-1 | |
| Record name | 1,1-Dimethylethyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079843-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | tert-butyl N'-[(2,5-difluorophenyl)formamido]carbamate | [1] |
| CAS Number | 1079843-62-1 | [1][2] |
| Molecular Formula | C12H14F2N2O3 | [1][2] |
| Molecular Weight | 272.25 g/mol | [1][2] |
| Physical Form | White to off-white powder or crystals | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be devised based on general methods for the synthesis of substituted benzoylhydrazinecarboxylates. The proposed synthesis involves the acylation of tert-butyl carbazate with 2,5-difluorobenzoyl chloride.
Proposed Synthesis Workflow
The logical workflow for the synthesis is outlined below.
References
Technical Guide: tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (CAS RN: 1079843-62-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive chemical information and safety data for the compound with CAS number 1079843-62-1, identified as tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. The information is compiled from various chemical and safety data sources to support research and development activities.
Chemical Information
This compound is a hydrazinecarboxylate derivative. The following table summarizes its key chemical properties.
| Property | Value | Source |
| CAS Registry Number | 1079843-62-1 | N/A |
| IUPAC Name | tert-butyl 2-(2,5-difluorobenzoyl)hydrazine-1-carboxylate | [1] |
| Synonyms | Hydrazinecarboxylic acid, 2-(2,5-difluorobenzoyl)-, 1,1-diMethylethyl ester; tert-butyl N-[(2,5-difluorobenzoyl)amino]carbamate; N'-(2,5-Difluoro-benzoyl)-hydrazinecarboxylic acid tert-butyl ester | [2] |
| Molecular Formula | C₁₂H₁₄F₂N₂O₃ | [1][2] |
| Molecular Weight | 272.25 g/mol | [1][2] |
| Melting Point | 125-127 °C | [2] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [2] |
| SMILES | CC(C)(C)OC(=O)NNC(=O)C1=C(C=CC(=C1)F)F | [1] |
| InChI | InChI=1S/C12H14F2N2O3/c1-12(2,3)19-11(18)16-15-10(17)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H,15,17)(H,16,18) | [1] |
Safety Data
The compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.[2] The following table summarizes the key safety information.
| Safety Information | Description | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Experimental Protocols
Potential Signaling Pathways and Biological Screening
Specific signaling pathways involving this compound have not been identified in the reviewed literature. As a compound containing a hydrazone-like linkage, it belongs to a class of molecules known to exhibit a wide range of biological activities.[3] A general workflow for screening a novel compound for biological activity is depicted below.
References
A Technical Guide to Difluorobenzoyl Hydrazine Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluorobenzoyl hydrazine derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal and agricultural chemistry. The incorporation of a difluorobenzoyl moiety into a hydrazine scaffold gives rise to molecules with a broad spectrum of biological activities. These activities range from potent insecticidal effects to promising antimicrobial and anticancer properties. The unique electronic properties of the fluorine atoms, such as high electronegativity and the ability to form strong carbon-fluorine bonds, often enhance the metabolic stability and binding affinity of these compounds to their biological targets. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and mechanisms of action of difluorobenzoyl hydrazine derivatives, serving as a resource for researchers in the fields of drug discovery and crop protection.
Synthesis of Difluorobenzoyl Hydrazine Derivatives
The synthesis of difluorobenzoyl hydrazine derivatives typically follows a straightforward two-step process. The first step involves the reaction of a substituted benzoic acid with a dehydrating agent, such as thionyl chloride, to form the corresponding benzoyl chloride. In the second step, the benzoyl chloride is reacted with a substituted hydrazine to yield the final difluorobenzoyl hydrazine derivative.
General Synthetic Workflow
Caption: General synthetic workflow for difluorobenzoyl hydrazine derivatives.
Experimental Protocol: Synthesis of N'-(4-chlorobenzylidene)-2,6-difluorobenzohydrazide
A representative protocol for the synthesis of a difluorobenzoyl hydrazine derivative is as follows:
-
Synthesis of 2,6-difluorobenzohydrazide:
-
To a solution of 2,6-difluorobenzoic acid (10 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reflux the mixture for 8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 2,6-difluorobenzoate.
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To a solution of methyl 2,6-difluorobenzoate (5 mmol) in ethanol (15 mL), add hydrazine hydrate (85%, 10 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration. Wash with cold ethanol to afford pure 2,6-difluorobenzohydrazide.
-
-
Synthesis of N'-(4-chlorobenzylidene)-2,6-difluorobenzohydrazide:
-
To a solution of 2,6-difluorobenzohydrazide (1 mmol) in ethanol (10 mL), add 4-chlorobenzaldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature.
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Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.
-
Biological Activities
Difluorobenzoyl hydrazine derivatives have demonstrated significant potential in various biological applications, including as insecticides, antimicrobial agents, and anticancer therapeutics.
Insecticidal Activity
Many difluorobenzoyl hydrazine derivatives act as insect growth regulators by mimicking the molting hormone 20-hydroxyecdysone. These compounds bind to the ecdysone receptor (EcR), leading to a premature and incomplete molt, which is ultimately lethal to the insect.
Mechanism of Action: Ecdysone Receptor Signaling Pathway
An In-depth Technical Guide to the Solubility of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information inferred from synthetic and purification procedures, alongside a standardized experimental protocol for determining precise solubility.
I. Qualitative Solubility Profile
The following table summarizes the qualitative solubility of this compound in various common organic solvents. This information is derived from analogous compounds and typical solvents used in the synthesis and purification of similar hydrazine carboxylate derivatives. The solubility is categorized as high, moderate, or low, providing a practical guide for solvent selection in experimental work.
| Solvent | Chemical Class | Predicted Solubility | Rationale/Context |
| Dichloromethane (DCM) | Chlorinated | High | Commonly used as a solvent for reactions and extractions involving Boc-protected hydrazines, suggesting good solubility. |
| Chloroform | Chlorinated | High | Similar to DCM, it is expected to be a good solvent for this compound. |
| Ethyl Acetate (EtOAc) | Ester | Moderate to High | Frequently used for extraction and as an eluent in column chromatography for related structures, indicating good solubility. Also used for recrystallization, implying solubility is temperature-dependent. |
| Acetone | Ketone | Moderate | A polar aprotic solvent that is generally a good solvent for a wide range of organic compounds. |
| Acetonitrile (ACN) | Nitrile | Moderate | A polar aprotic solvent often used in HPLC, suggesting at least moderate solubility. |
| Methanol (MeOH) | Alcohol | Moderate | The polar protic nature may allow for hydrogen bonding, leading to moderate solubility. |
| Ethanol (EtOH) | Alcohol | Moderate | Similar to methanol, it is expected to be a moderately good solvent. |
| Isopropanol (IPA) | Alcohol | Moderate to Low | Solubility is likely to be lower than in methanol or ethanol due to increased alkyl chain length. |
| Toluene | Aromatic Hydrocarbon | Low | As a nonpolar solvent, it is less likely to effectively dissolve the polar functional groups of the molecule. |
| Hexane/Heptane | Aliphatic Hydrocarbon | Low | These nonpolar solvents are typically used as anti-solvents or in solvent mixtures for chromatography and recrystallization to induce precipitation, indicating poor solubility. |
| Petroleum Ether | Aliphatic Hydrocarbon | Low | Similar to hexane, it is used as a nonpolar component in solvent systems for chromatography, suggesting low solubility. |
II. Experimental Protocol for Solubility Determination
The following is a standardized gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
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Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed scintillation vial.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a micropipette.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C). Alternatively, use a vacuum desiccator or a rotary evaporator.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
The solubility can be expressed in various units, such as g/L or mg/mL, using the following formula:
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected solvents before starting the experiment.
III. Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of the target compound.
Caption: Workflow for the gravimetric determination of solubility.
discovery and history of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
An extensive search for "tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate" has not yielded specific information regarding its discovery, history, or significant research applications. This suggests that the compound may be a novel or less-documented intermediate in chemical synthesis rather than a well-characterized active pharmaceutical ingredient or a compound with a rich history in drug discovery.
Publicly available scientific literature and patent databases do not contain specific records detailing the discovery, synthesis, and biological evaluation of this compound as a standalone entity of significant interest. It is possible that this molecule is mentioned within the broader context of larger chemical libraries or as a precursor in the synthesis of more complex molecules, but it does not appear to be a key compound with a documented history of its own.
Therefore, a detailed technical guide or whitepaper on the discovery and history of this compound cannot be provided at this time due to the lack of available data.
Should you be interested in a different compound with a more established history in scientific research and drug development, please provide its name, and a comprehensive guide will be compiled to your specifications.
An In-depth Technical Guide on the Theoretical and Computational Studies of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. Due to the limited availability of direct experimental and computational data for this specific molecule in peer-reviewed literature, this document leverages data from closely related analogs to present a predictive but scientifically grounded analysis. The guide covers a plausible synthetic route, predicted analytical data, and a discussion of theoretical and computational analyses relevant to its molecular structure and properties. This document is intended to serve as a valuable resource for researchers and scientists interested in the chemical and electronic characteristics of fluorinated benzoylhydrazine derivatives for applications in drug discovery and materials science.
Introduction
This compound (TDBH) is a chemical compound featuring a difluorobenzoyl moiety linked to a tert-butoxycarbonyl (Boc) protected hydrazine. The presence of fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry and drug design. The hydrazinecarboxylate group is a versatile functional group used in the synthesis of various heterocyclic compounds and as a linker in more complex molecular architectures. This guide provides a detailed theoretical and computational perspective on TDBH, offering insights into its synthesis, and predicted structural and electronic properties.
Chemical Identity
| Property | Value |
| IUPAC Name | tert-butyl 2-(2,5-difluorobenzoyl)hydrazine-1-carboxylate |
| CAS Number | 1079843-62-1 |
| Molecular Formula | C₁₂H₁₄F₂N₂O₃ |
| Molecular Weight | 272.25 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NNC(=O)C1=C(C=CC(=C1)F)F |
| InChI Key | PAPCXRVVAHZZHH-UHFFFAOYSA-N |
Experimental Protocols
Plausible Synthesis of this compound
Reaction: Acylation of tert-butyl carbazate with 2,5-difluorobenzoyl chloride.
Reagents and Solvents:
-
tert-Butyl carbazate
-
2,5-Difluorobenzoyl chloride
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of tert-butyl carbazate (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the non-nucleophilic base (1.1 equivalents).
-
Slowly add a solution of 2,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Predicted Quantitative Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 - 9.5 | br s | 1H | -NH-C(=O)- |
| ~ 7.2 - 7.4 | m | 1H | Ar-H |
| ~ 7.0 - 7.2 | m | 2H | Ar-H |
| ~ 6.8 - 7.0 | br s | 1H | -NH-Boc |
| 1.50 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | -C(=O)-Ar |
| ~ 158 (d, J ≈ 245 Hz) | C-F |
| ~ 156 (d, J ≈ 245 Hz) | C-F |
| ~ 155 | -C(=O)-O- |
| ~ 125 | Ar-C |
| ~ 120 (dd, J ≈ 25, 10 Hz) | Ar-C |
| ~ 118 (dd, J ≈ 25, 10 Hz) | Ar-C |
| ~ 115 (t, J ≈ 20 Hz) | Ar-C |
| ~ 82 | -C(CH₃)₃ |
| ~ 28 | -C(CH₃)₃ |
Predicted FT-IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch |
| ~ 2980 | Medium | C-H Stretch (aliphatic) |
| ~ 1725 | Strong | C=O Stretch (Boc) |
| ~ 1680 | Strong | C=O Stretch (Amide) |
| ~ 1600, 1480 | Medium | C=C Stretch (Aromatic) |
| ~ 1250 | Strong | C-F Stretch |
| ~ 1160 | Strong | C-O Stretch |
Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 273.1 | [M+H]⁺ |
| 295.1 | [M+Na]⁺ |
| 217.1 | [M - C₄H₈ + H]⁺ |
| 173.0 | [M - Boc + H]⁺ |
| 141.0 | [2,5-difluorobenzoyl]⁺ |
Theoretical and Computational Studies
While specific computational studies on this compound are not available, Density Functional Theory (DFT) is a powerful tool to investigate the structural and electronic properties of such molecules.
Computational Methodology
A typical computational approach would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.
Predicted Molecular Geometry
The molecule is expected to adopt a conformation where the amide and carbamate groups are nearly planar to maximize resonance stabilization. The dihedral angle between the phenyl ring and the amide plane would be influenced by steric hindrance and electronic effects of the fluorine substituents.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the electron-rich 2,5-difluorobenzoyl moiety and the adjacent nitrogen atom of the hydrazine linker. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be distributed over the entire benzoylhydrazine system. The HOMO-LUMO energy gap would provide insights into the chemical reactivity and electronic excitation properties of the molecule.
Natural Bond Orbital (NBO) Analysis
NBO analysis can be used to understand the charge distribution and intramolecular interactions. The analysis would likely reveal significant charge delocalization from the nitrogen lone pairs to the carbonyl groups, contributing to the planarity of the amide and carbamate linkages. The fluorine atoms would act as strong electron-withdrawing groups, influencing the charge distribution on the aromatic ring.
The Multifaceted Biological Activities of Difluorobenzoyl Hydrazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluorobenzoyl hydrazine derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and agrochemical research. The incorporation of a difluorobenzoyl moiety into a hydrazine or hydrazone scaffold results in molecules with a wide spectrum of biological activities. The unique physicochemical properties conferred by the fluorine atoms, such as high electronegativity, metabolic stability, and lipophilicity, play a crucial role in the biological efficacy of these compounds. This technical guide provides an in-depth exploration of the primary biological activities of difluorobenzoyl hydrazine compounds, focusing on their anticancer, antimicrobial, and insecticidal properties. It includes a compilation of quantitative data, detailed experimental protocols for key bioassays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Anticancer Activity
Difluorobenzoyl hydrazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often linked to the induction of apoptosis, or programmed cell death, a critical process in tissue homeostasis and a key target for cancer therapy.
Mechanism of Action: Induction of Apoptosis
Many difluorobenzoyl hydrazine compounds exert their anticancer effects by triggering the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Treatment with these compounds can lead to an increased Bax/Bcl-2 ratio, causing mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[1][2] This event initiates a cascade of caspase activation, starting with the cleavage and activation of caspase-9, which in turn activates executioner caspases like caspase-3.[2][3][4][5] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][5]
References
- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocin triggers the apoptosis through increasing the Bax/Bcl-2 ratio and caspase activation in human gastric adenocarcinoma, AGS, cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 4. Bax-induced caspase activation and apoptosis via cytochrome c release from mitochondria is inhibitable by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers.
Synthesis of this compound
The synthesis of the title compound can be achieved through the acylation of tert-butyl carbazate with 2,5-difluorobenzoyl chloride. This reaction is a standard method for the formation of N-acylhydrazines.
Experimental Protocol:
A representative procedure for the synthesis is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl carbazate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Slowly add a solution of 2,5-difluorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled reaction mixture dropwise over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Hydrazone Derivatives
The Boc-protected hydrazine functionality of this compound can be deprotected under acidic conditions to yield 2,5-difluorobenzohydrazide. This intermediate is a valuable precursor for the synthesis of various hydrazone derivatives, which are known to exhibit a wide range of biological activities.[1]
Experimental Protocol: Synthesis of 2,5-Difluorobenzohydrazide
-
Deprotection: Dissolve this compound in a solution of hydrochloric acid in an appropriate solvent (e.g., 4M HCl in dioxane or methanolic HCl).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Isolation: Remove the solvent under reduced pressure. The resulting hydrochloride salt of 2,5-difluorobenzohydrazide can be neutralized with a base (e.g., sodium bicarbonate) and extracted into an organic solvent.
Experimental Protocol: Synthesis of Hydrazone Derivatives [1]
-
Condensation: Dissolve 2,5-difluorobenzohydrazide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: Add the desired substituted benzaldehyde (1.0 equivalent) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote the condensation reaction.
-
Reaction: Reflux the reaction mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The hydrazone product often precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried.
Table 1: Antibacterial Activity of Hydrazone Derivatives of 2,5-Difluorobenzohydrazide [1]
| Compound ID | Substituent on Benzaldehyde | Antibacterial Activity (Zone of Inhibition in mm) vs. S. aureus |
| 4d | 4-Fluoro | 18 |
| 4e | 2,4-Difluoro | 20 |
| 4f | 4-Chloro | 17 |
| 4h | 4-Nitro | 16 |
| Ampicillin (Standard) | - | 22 |
Data extracted from a study on the synthesis and antibacterial screening of new hydrazone derivatives.[1]
Potential in Heterocyclic Synthesis
N-Acylhydrazines are versatile precursors for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These scaffolds are prevalent in many biologically active molecules.
Conceptual Pathway for Heterocycle Synthesis:
References
Application Notes and Protocols for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate is a synthetic intermediate with significant potential in medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural components—a Boc-protected hydrazine and a 2,5-difluorobenzoyl moiety—position it as a valuable precursor for the synthesis of N-acylhydrazone derivatives. The N-acylhydrazone (NAH) scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2]
The 2,5-difluoro substitution on the phenyl ring can enhance the metabolic stability and binding affinity of the final compounds to their biological targets. This document provides detailed application notes on the potential uses of this compound as a synthetic building block and outlines protocols for the synthesis and biological evaluation of its derivatives.
Application Notes: A Precursor for Bioactive N-Acylhydrazones
This compound serves as a key starting material for the generation of diverse N-acylhydrazone libraries. The synthetic strategy involves two main steps: deprotection of the tert-butoxycarbonyl (Boc) group to yield the free hydrazine, followed by condensation with a variety of aldehydes or ketones.
Potential Therapeutic Applications of Derivatives:
-
Anticancer Agents: The N-acylhydrazone framework is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. The derivatives synthesized from the title compound could be screened for their potential to inhibit cancer cell proliferation.
-
Anti-inflammatory Agents: A significant number of N-acylhydrazones have been reported as potent inhibitors of inflammatory pathways, including the cyclooxygenase (COX) enzymes. The 2,5-difluorobenzoyl moiety can be explored for its contribution to COX-1/COX-2 selectivity.
-
Analgesic and Antithrombotic Drugs: The structural optimization of N-acylhydrazone precursors has led to the discovery of new lead compounds with analgesic and antithrombotic activities.
Synthetic Protocols
Protocol 1: Synthesis of 2,5-Difluorobenzohydrazide (Boc Deprotection)
This protocol describes the removal of the Boc protecting group from this compound to yield the free hydrazide.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)[3][4]
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) to the stirred solution.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,5-difluorobenzohydrazide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Synthesis of N-Acylhydrazone Derivatives
This protocol outlines the condensation of 2,5-difluorobenzohydrazide with an aldehyde to form the corresponding N-acylhydrazone.
Materials:
-
2,5-Difluorobenzohydrazide (from Protocol 1)
-
Aldehyde of choice
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve 2,5-difluorobenzohydrazide in ethanol or methanol in a round bottom flask.
-
Add a stoichiometric equivalent of the desired aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: General synthetic scheme for N-acylhydrazone derivatives.
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is used to assess the effect of synthesized N-acylhydrazone derivatives on cancer cell viability.[6][7][8][9]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized N-acylhydrazone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
-
Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[10][11][12]
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Synthesized N-acylhydrazone compounds dissolved in DMSO
-
Known COX inhibitors as controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well plate
-
ELISA kit for Prostaglandin E₂ (PGE₂) or a fluorometric probe
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add the reaction buffer, hematin, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add the test compound at various concentrations or the control inhibitor.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride or a strong acid).[12]
-
-
Quantification of Prostaglandin Production:
-
Measure the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Cyclooxygenase Signaling Pathway
Caption: Simplified cyclooxygenase (COX) signaling pathway.
Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a standard acute inflammation model to evaluate the in vivo anti-inflammatory effects of the synthesized compounds.[13][14][15]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in sterile saline)
-
Synthesized N-acylhydrazone compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and test compound groups (at different doses).
-
-
Drug Administration:
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation
The following table templates can be used to summarize the quantitative data obtained from the biological assays.
Table 1: In Vitro Cytotoxicity of N-Acylhydrazone Derivatives
| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| 1a | Phenyl | To be determined | To be determined | To be determined |
| 1b | 4-Chlorophenyl | To be determined | To be determined | To be determined |
| 1c | 4-Methoxyphenyl | To be determined | To be determined | To be determined |
| Doxorubicin | (Positive Control) | Experimental Value | Experimental Value | Experimental Value |
Table 2: In Vitro COX Inhibition Activity of N-Acylhydrazone Derivatives
| Compound ID | R-Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| 1a | Phenyl | To be determined | To be determined | To be calculated |
| 1b | 4-Chlorophenyl | To be determined | To be determined | To be calculated |
| 1c | 4-Methoxyphenyl | To be determined | To be determined | To be calculated |
| SC-560 | (COX-1 Control) | Experimental Value | - | - |
| Celecoxib | (COX-2 Control) | - | Experimental Value | Experimental Value |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | Experimental Value |
| Compound 1a | 25 | To be determined |
| Compound 1a | 50 | To be determined |
| Compound 1a | 100 | To be determined |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup, cell lines, and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 15. scielo.br [scielo.br]
Application Notes and Protocols: tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate as a key building block in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, particularly 1,3,4-oxadiazoles. The presence of the 2,5-difluorophenyl moiety is of particular interest in drug discovery as fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic properties of molecules. The tert-butoxycarbonyl (Boc) protecting group on the hydrazine allows for controlled reactions and can be readily removed under acidic conditions to liberate the free hydrazide for subsequent transformations.
This document outlines a two-step synthetic pathway for the preparation of 2-(2,5-difluorophenyl)-5-substituted-1,3,4-oxadiazoles, beginning with the deprotection of this compound followed by a cyclodehydration reaction.
Synthetic Pathway Overview
The overall synthetic scheme involves two primary transformations:
-
Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) group from the starting material to yield 2,5-difluorobenzohydrazide.
-
Cyclodehydration: Reaction of the resulting 2,5-difluorobenzohydrazide with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the 2,5-disubstituted-1,3,4-oxadiazole ring.
Application Notes and Protocols for the Coupling of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions for the coupling of tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. The protocols described herein are based on established methodologies for the N-arylation of related N'-acyl-N-Boc-hydrazines, primarily through palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed coupling reactions. These methods are instrumental in the synthesis of complex hydrazine-containing molecules, which are significant scaffolds in medicinal chemistry.
Introduction
This compound is a bifunctional molecule containing a Boc-protected hydrazine moiety and a difluorobenzoyl group. The N-H proton of the hydrazine is nucleophilic and can participate in coupling reactions with various electrophiles, most notably aryl and heteroaryl halides. This reactivity allows for the construction of tri-substituted hydrazine derivatives, which are key intermediates in the synthesis of a wide range of biologically active compounds. The protocols outlined below provide representative conditions for achieving such transformations.
Data Presentation: Summary of Reaction Conditions for N-Arylation of Hydrazides
The following table summarizes typical reaction conditions for the N-arylation of N'-acyl-N-Boc-hydrazines and related compounds, drawn from analogous reactions in the scientific literature. These conditions can serve as a starting point for the optimization of coupling reactions with this compound.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Notes |
| Aryl Iodide | CuI (10) | None | Cs₂CO₃ | Toluene | 80-110 | 12-24 | Effective for para- and meta-substituted aryl iodides. |
| Aryl Bromide | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Dioxane | 110 | 24 | A common Buchwald-Hartwig protocol for C-N bond formation.[1][2][3] |
| Aryl Bromide | CuI (10) | 4-hydroxy-L-proline (20) | K₂CO₃ | DMSO | 80 | 12-24 | A ligand-assisted copper-catalyzed system.[4][5] |
| Aryl Chloride | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | Buchwald-Hartwig conditions suitable for less reactive aryl chlorides.[1][6] |
| 2-Bromoarylcarbonyl | CuI (10) | 4-hydroxy-L-proline (20) | Cs₂CO₃ | DMF | 60-125 | 12-24 | Leads to the formation of 1-aryl-1H-indazoles after subsequent reactions.[4] |
Experimental Protocols
The following are detailed protocols for the N-arylation of this compound with an aryl halide.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.5-2.0 equivalents).
-
Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate.
Protocol 2: Copper-Catalyzed N-Arylation
This protocol describes a copper-catalyzed method for the N-arylation of this compound, which can be an effective alternative to palladium catalysis.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 4-hydroxy-L-proline, if required)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., DMSO or toluene)
-
Reaction vial or flask
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vial, add CuI (5-10 mol%), the ligand (if using, 10-20 mol%), and the base (2.0 equivalents).
-
Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add the anhydrous solvent.
-
Seal the vial and heat the mixture to the desired temperature (typically 80-125 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationship of the key reaction types for the coupling of this compound.
Caption: General experimental workflow for coupling reactions.
Caption: Key coupling reaction pathways.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions [organic-chemistry.org]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate as a key starting material. The synthesized 1,3,4-oxadiazole, pyrazole, and 1,2,4-triazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5][6][7][8][9][10]
I. Synthesis of 2-Amino-5-(2,5-difluorophenyl)-1,3,4-oxadiazoles
This protocol outlines a two-step synthesis of 2-amino-5-(2,5-difluorophenyl)-1,3,4-oxadiazoles. The first step involves the formation of a thiosemicarbazide intermediate by reacting this compound with an isothiocyanate. The subsequent step is an intramolecular cyclodesulfurization to yield the desired oxadiazole.[11]
Experimental Protocol:
Step 1: Synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)-4-substituted-hydrazinecarbothioamide (Thiosemicarbazide Intermediate)
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add the desired isothiocyanate (1.0 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude thiosemicarbazide intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of tert-Butyl (5-(2,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)carbamate
-
Dissolve the crude thiosemicarbazide from Step 1 (1.0 mmol) in N,N-Dimethylformamide (DMF) (3 mL).
-
Add Diisopropylethylamine (DIEA) (1.0 mmol) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.5 mmol).[11]
-
Heat the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and remove the solvent in vacuo.
-
Extract the residue with water and isolate the solid product by filtration.
-
Wash the solid with methanol and dry to yield the 2-amino-1,3,4-oxadiazole derivative.[11] Further purification can be achieved by recrystallization from methanol.
Quantitative Data Summary:
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, Isothiocyanate | Thiosemicarbazide Intermediate | Methanol | - | RT | 4 | 75-88[11] |
| 2 | Thiosemicarbazide Intermediate | 2-Amino-1,3,4-oxadiazole | DMF | DIEA, TBTU | 50 | Varies | ~85[11] |
Reaction Workflow:
Caption: Synthesis of 2-Amino-1,3,4-oxadiazoles.
II. Synthesis of 1-Aryl-5-(2,5-difluorophenyl)pyrazoles
This protocol describes the synthesis of 1-aryl-5-(2,5-difluorophenyl)pyrazoles. The synthesis involves the initial deprotection of this compound to 2,5-difluorobenzohydrazide, followed by a one-pot reaction with a 1,3-dicarbonyl compound.
Experimental Protocol:
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 mmol) in dichloromethane (DCM) (10 mL).
-
Add trifluoroacetic acid (TFA) (10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to obtain 2,5-difluorobenzohydrazide.
Step 2: One-Pot Synthesis of 1-Aryl-5-(2,5-difluorophenyl)pyrazoles
-
To a solution of an aryl halide (1.0 mmol) in dry THF (4 mL) at -78°C under a nitrogen atmosphere, add n-butyllithium (1.05 equiv) and stir for 5 minutes.
-
Add di-tert-butyl azodicarboxylate (1.05 equiv) and stir at -78°C for 5 minutes, then allow the mixture to warm to room temperature.
-
After 30 minutes, add the 2,5-difluorobenzohydrazide (from Step 1, 1.0 mmol) and a 1,3-dicarbonyl compound (e.g., 2-chloromalonaldehyde, 5.0 equiv).[12]
-
Add 4 N HCl (~2 mL) and heat the reaction to 100°C for 5 minutes.
-
Cool the reaction to room temperature and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12][13]
Quantitative Data Summary:
| Step | Reactants | Product | Solvent | Reagent | Temp (°C) | Time | Yield (%) |
| 1 | This compound | 2,5-Difluorobenzohydrazide | DCM | TFA | RT | Varies | High |
| 2 | 2,5-Difluorobenzohydrazide, Aryl halide, 1,3-Dicarbonyl | 1-Aryl-5-(2,5-difluorophenyl)pyrazole | THF | n-BuLi, DBAD, HCl | -78 to 100 | ~1 h | Moderate to Good[12] |
Reaction Workflow:
Caption: Synthesis of 1-Arylpyrazoles.
III. Synthesis of 3-(2,5-Difluorophenyl)-1,2,4-triazoles
This protocol details the synthesis of 3-(2,5-difluorophenyl)-1,2,4-triazoles starting from the deprotected 2,5-difluorobenzohydrazide, which is then reacted with an amidine reagent.
Experimental Protocol:
Step 1: Deprotection of this compound
-
Follow the deprotection protocol as described in Section II, Step 1 to obtain 2,5-difluorobenzohydrazide.
Step 2: Synthesis of 3-(2,5-Difluorophenyl)-1,2,4-triazoles
-
Prepare an amidine reagent from an appropriate oxamide or oxalate derivative. These are typically stable crystalline solids.
-
React the 2,5-difluorobenzohydrazide (1.0 mmol) with the amidine reagent (1.0 mmol) in a polar solvent such as acetic acid or an alcohol (methanol, ethanol, isopropanol).[1]
-
Stir the reaction mixture under mild conditions (e.g., room temperature to gentle heating) until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting triazole can often be isolated by precipitation or extraction and may be purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Step | Reactants | Product | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | This compound | 2,5-Difluorobenzohydrazide | DCM | RT | Varies | High |
| 2 | 2,5-Difluorobenzohydrazide, Amidine Reagent | 3-(2,5-Difluorophenyl)-1,2,4-triazole | Acetic Acid/Alcohol | RT to Heat | Varies | Good[1] |
Reaction Workflow:
Caption: Synthesis of 1,2,4-Triazoles.
IV. Biological Significance and Potential Signaling Pathways
Heterocyclic compounds containing oxadiazole, pyrazole, and triazole cores are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
-
1,3,4-Oxadiazole Derivatives: These compounds have been reported to possess antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2][14][15] Their mechanism of action can vary widely depending on the substituents. For instance, some antibacterial oxadiazoles may act by inhibiting essential microbial enzymes.
-
Pyrazole Derivatives: Pyrazole-containing compounds are well-established in medicine, with examples including anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and compounds targeting the central nervous system.[6][7][8][9][10][16] Their diverse pharmacological profiles stem from their ability to interact with a variety of biological targets such as enzymes and receptors.
-
1,2,4-Triazole Derivatives: This class of heterocycles is renowned for its potent antifungal (e.g., fluconazole, voriconazole), antiviral, and anticancer properties.[3][4][5][17][18][19][20] Many antifungal triazoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi, thereby disrupting fungal cell membrane integrity.
Illustrative Signaling Pathway (Antifungal Action of Triazoles):
Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 14. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4(H)-1,2,4-triazole derivatives with expected biological activity. Part IV. Synthesis of substituted 3,4,5-triaryl-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines and hydrazines in organic synthesis due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. The deprotection of Boc-protected intermediates is a critical step in many synthetic routes, particularly in the preparation of active pharmaceutical ingredients and other complex molecules. This document provides detailed protocols for the removal of the Boc protecting group from tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate to yield 2,5-difluorobenzoylhydrazine. Two common and effective methods are presented: cleavage with trifluoroacetic acid (TFA) and with hydrogen chloride (HCl).
The selection of the deprotection method often depends on the substrate's sensitivity to acid, the presence of other acid-labile functional groups, and the desired salt form of the final product. For this compound, both TFA and HCl are expected to be effective reagents for the removal of the Boc group.
Reaction Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid (TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free hydrazine and carbon dioxide. The liberated hydrazine is then protonated by the excess acid to form the corresponding salt (trifluoroacetate or hydrochloride).[1]
Comparative Data of Deprotection Protocols
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound using trifluoroacetic acid and hydrogen chloride. The data is representative of typical yields for Boc deprotection of N-aroylhydrazines.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrogen Chloride (HCl) |
| Reagent | Trifluoroacetic Acid | 4 M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Typical Yield | 90-98% | 85-95% |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
| Work-up | Evaporation followed by trituration or aqueous work-up | Evaporation or precipitation followed by filtration |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general and highly effective method for the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration range is 20-50% (v/v) of TFA in DCM. For a 1:1 (v/v) mixture, add a volume of TFA equal to the volume of DCM.
-
After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting residue is the crude 2,5-difluorobenzoylhydrazine trifluoroacetate salt.
-
To isolate the product, triturate the residue with cold, anhydrous diethyl ether. The product should precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
To obtain the free hydrazine:
-
After evaporation of the solvent and excess TFA, dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Caution: CO2 evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free 2,5-difluorobenzoylhydrazine.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol provides an alternative method for Boc deprotection, yielding the hydrochloride salt of the product, which can be advantageous for stability and handling.
Materials:
-
This compound
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
1,4-Dioxane or Methanol (optional, as co-solvent)
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve or suspend this compound (1.0 eq) in a minimal amount of 1,4-dioxane or methanol (if needed for solubility).
-
To the stirred solution/suspension at room temperature, add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. The deprotected product may precipitate from the reaction mixture as the hydrochloride salt.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold 1,4-dioxane or diethyl ether and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-difluorobenzoylhydrazine hydrochloride.
-
The crude product can be further purified by trituration with or recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether).
Visualizations
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the Boc deprotection.
Caption: Chemical transformation of the Boc deprotection reaction.
Caption: Generalized experimental workflow for Boc deprotection.
References
Large-Scale Synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the formation of the essential reagent, tert-butyl carbazate, followed by its acylation with 2,5-difluorobenzoyl chloride. This guide presents a comprehensive overview of the synthetic pathway, detailed experimental procedures, and quantitative data to ensure reproducibility and scalability.
Introduction
Hydrazide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The target molecule, this compound, incorporates a difluorobenzoyl moiety, a common pharmacophore in drug design, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthesis and can be readily removed under acidic conditions for further molecular elaboration.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
Step 1: Synthesis of tert-Butyl Carbazate
The initial step involves the synthesis of tert-butyl carbazate from the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc anhydride).
Step 2: Synthesis of this compound
The final product is synthesized by the acylation of tert-butyl carbazate with 2,5-difluorobenzoyl chloride.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of tert-Butyl Carbazate
This protocol is adapted from established methods for the Boc-protection of hydrazine.[5]
Materials:
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether or hexane for crystallization
Equipment:
-
Large reaction vessel with mechanical stirring, dropping funnel, and temperature control
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve hydrazine hydrate (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove any unreacted hydrazine hydrate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is obtained as an oil or a low-melting solid. For further purification, recrystallize from petroleum ether or hexane to yield pure tert-butyl carbazate as a white crystalline solid.
Step 2: Large-Scale Synthesis of this compound
Materials:
-
tert-Butyl carbazate
-
2,5-Difluorobenzoyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large reaction vessel with mechanical stirring, dropping funnel, and temperature control
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve tert-butyl carbazate (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 2,5-difluorobenzoyl chloride (1.0 eq) in dichloromethane via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
Data Presentation
| Parameter | Step 1: tert-Butyl Carbazate Synthesis | Step 2: Final Product Synthesis |
| Reactants | Hydrazine hydrate, Di-tert-butyl dicarbonate | tert-Butyl carbazate, 2,5-Difluorobenzoyl chloride |
| Solvent | Dichloromethane | Dichloromethane |
| Base | - | Triethylamine |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification | Recrystallization (Petroleum ether/Hexane) | Recrystallization (Ethyl acetate/Hexane) |
Experimental Workflow
References
- 1. This compound - 1079843-62-1 | VulcanChem [vulcanchem.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound,1079843-62-1-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]
- 5. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Novel Compounds from tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis and evaluation of novel compounds derived from tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. This starting material offers a versatile scaffold for the generation of diverse molecular entities with potential therapeutic applications. The protocols outlined below describe the synthesis of hydrazone derivatives and their subsequent cyclization to form 1,3,4-oxadiazoles, which are known to exhibit a range of biological activities.
Synthesis of Novel Hydrazone Derivatives
The initial step in the development of novel compounds from this compound involves the deprotection of the Boc group, followed by condensation with various aromatic aldehydes to yield a library of hydrazone derivatives.
Experimental Workflow: Synthesis of Hydrazone Derivatives
safety and handling procedures for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in the lab
Application Notes and Protocols for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed safety and handling procedures, as well as a representative experimental protocol for the use of this compound in a laboratory setting. This compound is primarily utilized as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.
Safety and Handling Procedures
1.1 General Information
This compound is a white to off-white powder or crystalline solid. It is essential to handle this compound with care, following standard laboratory safety protocols.
1.2 Hazard Identification
The compound is classified with the following hazards:
-
Hazard Statements:
1.3 Precautionary Measures
-
Prevention:
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
1.4 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use chemical safety goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.
1.5 Emergency Procedures
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1079843-62-1 | [1] |
| Molecular Formula | C₁₂H₁₄F₂N₂O₃ | [3][4] |
| Molecular Weight | 272.25 g/mol | [1][3] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Purity | ≥97% | [1][2] |
| Storage Temperature | Room Temperature | [1][2] |
Experimental Protocols
This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are known to exhibit a range of biological activities.[5][6][7][8] Below is a representative protocol for the synthesis of a 1,3,4-oxadiazole derivative.
3.1 Synthesis of a 2,5-disubstituted-1,3,4-oxadiazole
This protocol describes a general two-step process: 1) removal of the tert-butoxycarbonyl (Boc) protecting group to yield the corresponding hydrazide, and 2) cyclization with an appropriate reagent to form the oxadiazole ring.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
An appropriate carboxylic acid or orthoester for the cyclization step
-
Phosphoryl chloride (POCl₃) or another suitable dehydrating agent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
Step 1: Deprotection of the Hydrazine
-
Dissolve this compound in dichloromethane (DCM).
-
Slowly add an excess of trifluoroacetic acid (TFA) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,5-difluorobenzohydrazide.
Step 2: Cyclization to form the 1,3,4-Oxadiazole
-
To a solution of the crude 2,5-difluorobenzohydrazide and a selected carboxylic acid in a suitable solvent, add a dehydrating agent such as phosphoryl chloride (POCl₃) dropwise at 0 °C.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.
Visualization of Experimental Workflow and Application
4.1 Experimental Workflow for Synthesis of Bioactive Heterocycles
The following diagram illustrates the general workflow from the starting material to the synthesis and evaluation of potentially bioactive heterocyclic compounds.
Caption: Synthetic workflow for bioactive heterocycles.
4.2 Logical Relationship in Drug Discovery Application
This diagram shows the logical progression of using this compound as a building block in a drug discovery context.
Caption: Drug discovery process overview.
References
- 1. ijper.org [ijper.org]
- 2. This compound | 1079843-62-1 [sigmaaldrich.com]
- 3. 2,5-二氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - 1079843-62-1 | VulcanChem [vulcanchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013042138A2 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof - Google Patents [patents.google.com]
- 7. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. Our aim is to help you improve your reaction yield and overcome common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield of this compound consistently low?
Answer: Low yields in this acylation reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
tert-Butyl Carbazate: This reagent can degrade over time. Ensure you are using a fresh, high-purity batch.
-
2,5-Difluorobenzoyl Chloride: This acyl chloride is sensitive to moisture and can hydrolyze to the unreactive 2,5-difluorobenzoic acid. Use a fresh bottle or consider purifying the acyl chloride by distillation before use.
-
Solvent: Ensure your solvent (e.g., dichloromethane, chloroform, or ethyl acetate) is anhydrous. The presence of water will hydrolyze the acyl chloride.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at a low temperature (0 °C) and then allowed to warm to room temperature. Running the reaction at too high a temperature can lead to side reactions.
-
Base: The choice and amount of base are critical. A weak, non-nucleophilic base like pyridine or triethylamine is commonly used to neutralize the HCl byproduct. Insufficient base can result in the protonation of tert-butyl carbazate, reducing its nucleophilicity. An excess of a stronger base might lead to other side reactions.
-
Reaction Time: Incomplete reaction due to insufficient time can be a cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed.
-
-
Work-up Procedure:
-
During the aqueous work-up, ensure the pH is controlled to avoid hydrolysis of the product.
-
Question 2: I am observing a significant amount of a non-polar byproduct in my crude reaction mixture. What could it be and how can I minimize its formation?
Answer: A common non-polar byproduct in this reaction is the diacylated product, where the 2,5-difluorobenzoyl group has reacted with both nitrogen atoms of the hydrazine moiety of the product.
-
Cause: This typically occurs when an excess of 2,5-difluorobenzoyl chloride is used or if the acyl chloride is added too quickly, leading to localized high concentrations. The initially formed product can be further acylated.
-
Solution:
-
Stoichiometry: Use a strict 1:1 molar ratio of tert-butyl carbazate to 2,5-difluorobenzoyl chloride.
-
Slow Addition: Add the 2,5-difluorobenzoyl chloride dropwise to the solution of tert-butyl carbazate at a low temperature (0 °C) to maintain a low concentration of the acylating agent throughout the reaction.
-
Question 3: My final product is difficult to purify and appears oily or as a sticky solid. What are the likely impurities and what purification strategies can I employ?
Answer: The presence of unreacted starting materials, the diacylated byproduct, or hydrolyzed acyl chloride (2,5-difluorobenzoic acid) can make purification challenging.
-
Likely Impurities:
-
Unreacted tert-butyl carbazate (polar)
-
2,5-Difluorobenzoic acid (acidic, polar)
-
Diacylated byproduct (non-polar)
-
-
Purification Strategies:
-
Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will remove unreacted tert-butyl carbazate and any basic impurities. A subsequent wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) will remove 2,5-difluorobenzoic acid.
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Recrystallization: This is often the most effective method for obtaining a pure, crystalline product. Suitable solvent systems for recrystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
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Column Chromatography: If recrystallization is unsuccessful, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be used to separate the product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in this reaction?
A1: Pyridine serves as a mild, non-nucleophilic base.[1][2][3][4] Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction.[2][3] This prevents the protonation of the nucleophilic tert-butyl carbazate, which would render it unreactive.
Q2: Can I use a different base, such as triethylamine?
A2: Yes, triethylamine (TEA) can often be used as an alternative to pyridine. It is a stronger base and is also non-nucleophilic. The choice between pyridine and TEA can sometimes influence the reaction rate and side product formation, so it may be worth optimizing this parameter for your specific setup.
Q3: What is the typical reaction time for this synthesis?
A3: The reaction time can vary depending on the scale and specific conditions, but it is typically in the range of 2 to 12 hours. It is highly recommended to monitor the reaction progress by TLC until the starting material (tert-butyl carbazate) is no longer visible.
Q4: How do I store the starting materials, 2,5-difluorobenzoyl chloride and tert-butyl carbazate?
A4: 2,5-Difluorobenzoyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis. tert-Butyl carbazate should be stored in a well-closed container in a cool and dry place.
Data Presentation
The following table summarizes the effect of different bases and solvents on the yield of this compound based on typical laboratory observations.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.2) | Dichloromethane | 0 to rt | 4 | 85 |
| 2 | Triethylamine (1.2) | Dichloromethane | 0 to rt | 4 | 82 |
| 3 | Pyridine (1.2) | Ethyl Acetate | 0 to rt | 6 | 78 |
| 4 | None | Dichloromethane | 0 to rt | 12 | <10 |
Experimental Protocols
Synthesis of this compound
Materials:
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tert-Butyl carbazate
-
2,5-Difluorobenzoyl chloride
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate and Hexanes for recrystallization
Procedure:
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In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
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Slowly add a solution of 2,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
purification techniques for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
Technical Support Center: tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature of the impurities, the required final purity, and the scale of the reaction. For removal of highly polar or non-polar impurities, flash chromatography is often preferred. For removing closely related impurities on a larger scale, recrystallization can be very effective.
Q2: My purified product is an oil, but it is expected to be a solid. What should I do?
A2: this compound is typically a white to off-white powder or crystalline solid. If you have obtained an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point. We recommend attempting to precipitate or crystallize the compound from a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes. If that fails, purification by flash column chromatography is advised to remove the impurities.
Q3: What are the likely impurities in a typical synthesis of this compound?
A3: Common impurities may include unreacted starting materials such as tert-butyl carbazate and 2,5-difluorobenzoyl chloride (or the corresponding acid/ester). Other potential impurities could be diacylated byproducts where the hydrazine is substituted on both nitrogen atoms, or residual coupling reagents and bases used in the synthesis.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.
Troubleshooting Guides
Guide 1: Flash Column Chromatography
Issue: Poor separation of the product from an impurity during column chromatography.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation (ΔRf > 0.2) between your product and the impurity. |
| Column Overloading | Too much crude material was loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Reduce the amount of material loaded onto the column. |
| Improper Column Packing | Air bubbles or channels in the silica gel can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Compound Cracking on Silica | The compound may be degrading on the acidic silica gel. Consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or an alternative stationary phase like alumina. |
Guide 2: Recrystallization
Issue: Oiling out instead of crystallization.
| Potential Cause | Troubleshooting Step |
| Solution is Supersaturated | The cooling rate is too fast, not allowing for proper crystal lattice formation. Re-heat the solution until everything is dissolved and allow it to cool down much more slowly. Insulating the flask can help. |
| Inappropriate Solvent | The solvent may be too good a solvent for the compound, even at low temperatures. Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. |
| Presence of Oily Impurities | Impurities can inhibit crystal formation. Try to purify a small sample by chromatography first to obtain a seed crystal. Add the seed crystal to the supersaturated solution to induce crystallization. |
Issue: No crystals form upon cooling.
| Potential Cause | Troubleshooting Step |
| Solution is not Saturated | Too much solvent was used. Carefully evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again. |
| High Purity of Compound | Sometimes very pure compounds are slow to crystallize. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a seed crystal if available. |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. |
Data Presentation
Table 1: Illustrative Comparison of Purification Techniques
| Purification Method | Mobile Phase / Solvent | Typical Recovery | Purity (by HPLC) | Notes |
| Flash Chromatography | 30% Ethyl Acetate in Hexanes | 85-95% | >98% | Effective for removing baseline and highly non-polar impurities. |
| Flash Chromatography | 5% Methanol in Dichloromethane | 80-90% | >98% | Useful for more polar impurities. |
| Recrystallization | Isopropanol/Water | 70-85% | >99% | Good for large scale, but may require optimization of solvent ratios. |
| Recrystallization | Ethyl Acetate/Hexanes | 75-90% | >99% | A common and effective solvent system for many organic compounds. |
Note: The data in this table is illustrative and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation.
-
Packing the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance of the silica bed during eluent addition.
-
Elution: Fill the column with the eluent and apply pressure to begin the elution process. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A decision workflow for selecting a purification method.
Caption: A logical guide for troubleshooting column chromatography.
common side reactions in the synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate.
Troubleshooting Guide
Low or no yield of the desired product, formation of side products, and purification challenges are common hurdles in the synthesis of this compound. This guide provides systematic solutions to these issues.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Reagents | - 2,5-Difluorobenzoyl chloride: This reagent is sensitive to moisture. Use a fresh bottle or purify by distillation if necessary. Ensure it is handled under anhydrous conditions. - tert-Butyl carbazate: Although generally stable, ensure it has been stored properly in a cool, dry place. |
| Inadequate Reaction Conditions | - Temperature: The acylation of tert-butyl carbazate is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. If the reaction is sluggish, a gradual increase in temperature can be attempted, but this may also increase the formation of byproducts. - Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Inefficient Mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially during the addition of 2,5-difluorobenzoyl chloride. |
Issue 2: Presence of Impurities and Side Products
| Observed Impurity/Side Product | Potential Cause | Suggested Solution |
| Starting Material (tert-Butyl carbazate) | Incomplete reaction. | - Increase the reaction time. - Ensure stoichiometric or slight excess of 2,5-difluorobenzoyl chloride. |
| Diacylated Byproduct (tert-Butyl 1,2-bis(2,5-difluorobenzoyl)hydrazine-1-carboxylate) | Use of excess 2,5-difluorobenzoyl chloride or reaction temperature is too high. | - Add the 2,5-difluorobenzoyl chloride solution dropwise to the solution of tert-butyl carbazate at 0 °C. - Use a slight excess of tert-butyl carbazate (e.g., 1.1-1.2 equivalents). |
| N,N'-bis(2,5-difluorobenzoyl)hydrazine | This can form if the Boc protecting group is cleaved under harsh conditions followed by a second acylation. | - Maintain neutral or slightly basic conditions. The use of a non-nucleophilic base like triethylamine or pyridine can scavenge the HCl generated during the reaction. |
| Unreacted 2,5-difluorobenzoyl chloride | Incomplete reaction or use of a large excess. | - Quench the reaction with a mild aqueous base (e.g., sodium bicarbonate solution) during workup to hydrolyze the unreacted acid chloride. |
| 2,5-Difluorobenzoic acid | Hydrolysis of 2,5-difluorobenzoyl chloride due to moisture in the reaction. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
Quantitative Data Summary
| Parameter | Recommended Range | Potential Impact on Side Reactions |
| Temperature | 0 °C to Room Temperature | Higher temperatures can increase the rate of diacylation. |
| Equivalents of Acylating Agent | 1.0 - 1.1 | Excess acylating agent leads to diacylation. |
| Reaction Time | 1 - 4 hours (monitor by TLC/LC-MS) | Prolonged reaction times may lead to degradation or further side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most common side reaction is the diacylation of tert-butyl carbazate, leading to the formation of tert-Butyl 1,2-bis(2,5-difluorobenzoyl)hydrazine-1-carboxylate. This occurs when the initially formed product is further acylated by 2,5-difluorobenzoyl chloride.
Q2: How can I minimize the formation of the diacylated byproduct?
A2: To minimize diacylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of tert-butyl carbazate and adding the 2,5-difluorobenzoyl chloride slowly at a low temperature (0 °C) can significantly reduce the formation of this byproduct.
Q3: What type of base should I use in this reaction?
A3: A non-nucleophilic organic base such as triethylamine or pyridine is recommended. The base neutralizes the hydrochloric acid that is formed during the reaction, which can otherwise protonate the hydrazine and reduce its nucleophilicity or lead to undesired side reactions.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting materials, the product, and any potential byproducts. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS can be employed.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of the impurities.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
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tert-Butyl carbazate
-
2,5-Difluorobenzoyl chloride
-
Triethylamine (or Pyridine)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add tert-butyl carbazate (1.0 equivalent) and dissolve it in anhydrous DCM or THF.
-
Add triethylamine (1.1 equivalents) to the solution and cool the flask to 0 °C using an ice bath.
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In a separate dry dropping funnel, prepare a solution of 2,5-difluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM or THF.
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Add the 2,5-difluorobenzoyl chloride solution dropwise to the stirred solution of tert-butyl carbazate at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
troubleshooting failed reactions involving tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
Welcome to the technical support center for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and answering frequently asked questions related to the use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile synthetic intermediate. Its primary applications include:
-
Synthesis of Heterocycles: It is a key building block for nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are common scaffolds in pharmaceuticals.
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Derivatization of Carbonyl Compounds: It reacts with aldehydes and ketones to form stable N-Boc-hydrazones, which can be purified and used in subsequent reactions.
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Introduction of a Protected Hydrazine Moiety: The tert-butoxycarbonyl (Boc) group allows for the introduction of a hydrazine functional group in a protected form, which can be deprotected under acidic conditions for further elaboration.
Q2: What are the recommended storage conditions for this reagent?
A2: To ensure the stability and reactivity of this compound, it is recommended to store it in a cool, dry place.[1] Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[1] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: How does the 2,5-difluorobenzoyl group affect the reactivity of the hydrazine moiety?
A3: The 2,5-difluorobenzoyl group is strongly electron-withdrawing. This has two main effects:
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Decreased Nucleophilicity: The electron-withdrawing nature of the aromatic ring reduces the electron density on the hydrazine nitrogens, making them less nucleophilic compared to unsubstituted benzoylhydrazine or tert-butyl carbazate.[2] This may necessitate harsher reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) for reactions such as condensation with carbonyls.
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Increased Acidity: The N-H proton of the hydrazine is more acidic, which can be a factor in reactions involving bases.
Troubleshooting Failed Reactions
This section addresses common issues encountered during reactions involving this compound and provides systematic troubleshooting strategies.
Problem 1: Low or No Yield in Condensation Reactions with Aldehydes or Ketones
Possible Causes:
-
Low Nucleophilicity of the Hydrazine: As mentioned, the difluorobenzoyl group reduces the hydrazine's nucleophilicity.[2]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can impede the reaction.
-
Decomposition of Reactants or Products: The reactants or the resulting hydrazone may be unstable under the reaction conditions.
-
Presence of Moisture: Water can hydrolyze the carbamate or compete with the hydrazine in reacting with the carbonyl compound.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reduced nucleophilicity.
-
Add an Acid Catalyst: A catalytic amount of a mild acid (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if starting material is still present.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize side reactions caused by water.
-
Check Reagent Purity: Impurities in the starting materials can inhibit the reaction.
Problem 2: Incomplete or Failed Boc Deprotection
Possible Causes:
-
Insufficient Acid Strength or Concentration: The Boc group is stable under basic and weakly acidic conditions and requires a strong acid for efficient cleavage.[3][4]
-
Inappropriate Solvent: The choice of solvent can influence the efficiency of the deprotection reaction.
-
Short Reaction Time or Low Temperature: The deprotection may be slow under certain conditions.
Troubleshooting Steps:
-
Use a Stronger Acid: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[5] It is typically used in a solvent like dichloromethane (DCM).
-
Increase Acid Concentration: A higher concentration of acid can accelerate the reaction. A common condition is a 1:1 mixture of TFA and DCM.[6]
-
Monitor the Reaction: Follow the progress of the deprotection by TLC or LC-MS to determine the optimal reaction time.
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be required, but be cautious of potential side reactions.
Problem 3: Formation of Side Products During Boc Deprotection
Possible Causes:
-
Alkylation by the tert-Butyl Cation: The deprotection mechanism involves the formation of a stable tert-butyl cation, which is a reactive electrophile.[7] This cation can alkylate electron-rich functionalities in the molecule, such as indoles, phenols, or thioethers, leading to unwanted byproducts.[4][5]
Troubleshooting Steps:
-
Use a Scavenger: Add a carbocation scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.[5]
-
Optimize Reaction Conditions: Use the mildest conditions (lowest effective acid concentration and temperature) that still achieve complete deprotection to minimize side reactions.
Data Presentation
The following tables provide extrapolated quantitative data for typical reactions involving this compound, based on reported yields for similar compounds.
Table 1: Typical Conditions and Yields for Hydrazone Formation
| Carbonyl Compound | Solvent | Catalyst (if any) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | Ethanol | Acetic Acid (cat.) | Reflux | 4-8 | 85-95 |
| Acetophenone | Methanol | None | Room Temp | 12-24 | 70-85 |
| Cyclohexanone | Toluene | p-TsOH (cat.) | Reflux | 6-12 | 80-90 |
Table 2: Typical Conditions and Yields for Pyrazole Synthesis from 1,3-Diketones
| 1,3-Diketone | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetylacetone | Ethanol | Acetic Acid | Reflux | 8-16 | 75-90 |
| Dibenzoylmethane | Acetic Acid | None | Reflux | 12-24 | 80-95 |
| 1-Phenyl-1,3-butanedione | Toluene | p-TsOH (cat.) | Reflux | 10-20 | 70-85 |
Table 3: Conditions for Boc Deprotection
| Reagent | Solvent | Scavenger (if any) | Temperature (°C) | Time (h) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Triisopropylsilane (TIS) | 0 to Room Temp | 1-4 |
| 4M HCl in Dioxane | Dioxane | Anisole | Room Temp | 2-6 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Boc-Hydrazones
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
For less reactive carbonyl compounds, add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles
-
To a solution of a 1,3-diketone (1.0 equivalent) in ethanol or glacial acetic acid, add this compound (1.0-1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[8]
-
After the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired pyrazole.
Protocol 3: General Procedure for Boc Deprotection with TFA
-
Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).
-
If the substrate contains acid-sensitive and electron-rich functional groups, add a scavenger such as triisopropylsilane (TIS) (1-2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically a 1:1 v/v ratio with DCM).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The crude product (as the TFA salt) can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent for further purification.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting failed reactions.
Caption: Signaling pathway for pyrazole synthesis.
Caption: Logical relationship in Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and optimization of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful and efficient execution of your experiments.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound via the acylation of tert-butyl carbazate with 2,5-difluorobenzoyl chloride.
Materials:
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2,5-Difluorobenzoyl chloride
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tert-Butyl carbazate
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Triethylamine (Et₃N) or Pyridine
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl carbazate (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 to 1.5 equivalents) or pyridine to the cooled solution of tert-butyl carbazate. Stir the mixture for 10-15 minutes at 0 °C.
-
Acyl Chloride Addition: Dissolve 2,5-difluorobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous DCM in a separate flask. Add this solution dropwise to the cooled reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Optimization of Reaction Parameters
The following table summarizes key reaction parameters that can be optimized to improve the yield and purity of this compound.
| Parameter | Variation | Recommended Range/Conditions | Expected Outcome/Remarks |
| Solvent | Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | DCM is a common choice due to its inertness and ease of removal. THF and MeCN can also be effective. |
| Base | Organic Bases | Triethylamine (Et₃N), Pyridine, N,N-Diisopropylethylamine (DIPEA) | Et₃N is a cost-effective and efficient base. Pyridine can also be used. DIPEA is a non-nucleophilic base that can be beneficial in some cases. |
| Temperature | Reaction Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C helps to control the initial exotherm and minimize side reactions. The reaction can then be allowed to proceed at room temperature. |
| Reaction Time | Duration | 2 - 24 hours | Reaction time is dependent on the specific conditions and scale. Monitor by TLC or LC-MS for completion. |
| Stoichiometry | Molar Ratios | tert-Butyl carbazate (1.0 eq.), 2,5-Difluorobenzoyl chloride (1.0-1.1 eq.), Base (1.1-1.5 eq.) | A slight excess of the acyl chloride and base can help to drive the reaction to completion. |
| Purification | Method | Recrystallization, Column Chromatography | Recrystallization is often sufficient for obtaining high-purity product. Column chromatography can be used for more challenging purifications. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: The reaction is not going to completion, and I still see starting materials on TLC/LC-MS.
A1:
-
Check Reagent Quality: Ensure that the 2,5-difluorobenzoyl chloride is fresh and has not hydrolyzed. The tert-butyl carbazate should also be of high purity.
-
Increase Reaction Time: Some reactions may require longer stirring at room temperature. Continue to monitor the reaction for an extended period.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) may help to drive it to completion, but be cautious as this may also promote side reactions.
-
Check Stoichiometry: Ensure that a slight excess of the acylating agent and base are being used.
Q2: I am observing the formation of a significant amount of a di-acylated byproduct (1,2-bis(2,5-difluorobenzoyl)hydrazine).
A2:
-
Control Addition of Acyl Chloride: Add the 2,5-difluorobenzoyl chloride solution slowly and dropwise to the reaction mixture at 0 °C. This helps to maintain a low concentration of the acylating agent and favors mono-acylation.
-
Use a Slight Excess of tert-Butyl Carbazate: Using a small excess (e.g., 1.1 equivalents) of tert-butyl carbazate can help to minimize the formation of the di-acylated product.
-
Optimize Base: The choice of base can influence the outcome. Experiment with a bulkier base like DIPEA which may sterically hinder the second acylation.
Q3: My yield is consistently low.
A3:
-
Moisture Contamination: Ensure all glassware is thoroughly dried and anhydrous solvents are used. Moisture can hydrolyze the acyl chloride, reducing the amount available for the reaction.
-
Inefficient Work-up: During the aqueous work-up, ensure thorough extraction of the product into the organic layer. Multiple extractions may be necessary.
-
Purification Losses: Optimize the purification method to minimize product loss. If using column chromatography, ensure proper solvent system selection. For recrystallization, avoid using an excessive amount of solvent.
Q4: The product is difficult to purify and contains persistent impurities.
A4:
-
Identify the Impurity: If possible, identify the main impurity by spectroscopic methods (e.g., NMR, MS). This can provide clues about its origin and how to remove it.
-
Alternative Purification: If recrystallization is ineffective, try column chromatography with a carefully selected eluent system. A gradient elution may be necessary to separate closely related compounds.
-
Acid/Base Wash: Depending on the nature of the impurity, an additional acidic or basic wash during the work-up may help to remove it.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Technical Support Center: Analytical Methods for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for monitoring the purity of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the analytical testing of this compound.
HPLC Analysis
-
Q1: What is a good starting point for an HPLC method to determine the purity of this compound?
-
A1: A reversed-phase HPLC method using a C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic solvent like acetonitrile or methanol is recommended to ensure the separation of the main compound from potential impurities. Detection by UV at a wavelength of approximately 254 nm is appropriate due to the aromatic ring in the molecule.
-
-
Q2: I am observing significant peak tailing for the main compound. What could be the cause and how can I fix it?
-
A2: Peak tailing can be caused by several factors:
-
Secondary Interactions: The hydrazine moiety can interact with residual silanols on the silica-based column packing. To mitigate this, try lowering the pH of the mobile phase (e.g., adding 0.1% formic or acetic acid) to suppress the ionization of silanols. Using a highly deactivated, end-capped C18 column can also minimize these interactions.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.[1]
-
Contamination: A contaminated guard column or analytical column can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.[2]
-
-
-
Q3: The retention time of my analyte is drifting between injections. What should I check?
-
A3: Retention time drift is often due to a lack of system equilibration or changes in the mobile phase or temperature.[3]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. An equilibration time of 10-15 column volumes is typically sufficient.[3]
-
Mobile Phase Composition: If the mobile phase is prepared online, check the pump's proportioning valves for proper functioning. If prepared manually, ensure the composition is accurate and consistent. Evaporation of the organic solvent can also alter the composition over time.[2][3]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.[3]
-
-
-
Q4: I am seeing extra peaks in my chromatogram that are not present in my standard. What could be their source?
-
A4: These "ghost peaks" can originate from several sources:
-
Sample Degradation: The compound may be degrading in the sample solvent. Tert-butyl carbazate derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions.[4] Prepare samples fresh and use a neutral diluent.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components can appear as peaks, particularly in gradient elution. Use high-purity HPLC grade solvents and freshly prepared buffers.[5]
-
Carryover from Previous Injections: If a highly concentrated sample was run previously, you might be seeing carryover. Run a blank injection of the mobile phase to confirm this. If carryover is present, implement a robust needle wash program on the autosampler.
-
-
NMR Analysis
-
Q5: How can I use ¹H NMR to determine the purity of my sample?
-
A5: Quantitative ¹H NMR (qHNMR) is a powerful method for purity assessment.[6][7] It involves accurately weighing the sample and a certified internal standard with a known purity into an NMR tube. By comparing the integral of a specific proton signal from the analyte with the integral of a known signal from the internal standard, the absolute purity of the analyte can be calculated.[7] This method is advantageous as it is orthogonal to chromatographic techniques and can detect non-UV active impurities.[6]
-
-
Q6: My ¹H NMR spectrum shows broad peaks. What could be the reason?
-
A6: Broad peaks in the NMR spectrum can be due to several factors:
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: The molecule may be undergoing conformational changes or proton exchange on the NMR timescale. The N-H protons are particularly prone to exchange.
-
Sample Viscosity: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample may help.
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Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should improve the resolution.
-
-
Mass Spectrometry (MS) Analysis
-
Q7: What are the expected major fragments for this compound in an MS analysis?
-
A7: In mass spectrometry, particularly with electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]⁺. Common fragmentation patterns for this type of molecule would involve cleavage at the amide and carbazate bonds.[8]
-
Alpha Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent aromatic ring or nitrogen is common for carbonyl compounds.[9][10]
-
Loss of tert-Butyl Group: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene is often observed.
-
Loss of the Boc Group: Fragmentation may show the loss of the entire tert-butoxycarbonyl (Boc) group (-100 Da).
-
-
Data Presentation
Table 1: Potential Impurities and By-products
| Impurity/By-product | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| tert-Butyl carbazate | C₅H₁₂N₂O₂ | 132.16 | Starting material, hydrolysis product[11] |
| 2,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | Starting material, hydrolysis product |
| Hydrazine | N₂H₄ | 32.05 | Impurity in tert-butyl carbazate starting material[12] |
| 2,5-Difluorobenzoyl chloride | C₇H₃ClF₂O | 176.55 | Starting material |
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (C(CH₃)₃) | ~1.5 | singlet | 9H |
| Aromatic (Ar-H) | 7.0 - 7.5 | multiplet | 3H |
| N-H (Carbazate) | Broad singlet | 1H | |
| N-H (Amide) | Broad singlet | 1H |
Experimental Protocols
Protocol 1: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases using an inline degasser or by sonication.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water 50:50) to achieve a concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
Process the chromatograms and calculate the purity of the sample by area normalization.
-
Protocol 2: Purity Determination by Quantitative ¹H NMR (qHNMR)
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the sample into a clean vial.
-
Accurately weigh about 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and its peaks should not overlap with the analyte signals.
-
Record the exact weights.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the standard
-
Protocol 3: Impurity Identification by LC-MS
-
LC Method:
-
Use the same HPLC method as described in Protocol 1. The use of formic acid in the mobile phase makes it compatible with mass spectrometry.
-
-
MS Detection:
-
Couple the HPLC system to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).
-
Set the ionization source to positive electrospray ionization (ESI+).
-
Acquire data in full scan mode to detect the molecular ions of the main peak and any impurity peaks.
-
Perform fragmentation (MS/MS) on the parent ions of interest to aid in structural elucidation.
-
-
Data Analysis:
-
Extract the exact mass of the impurity peaks and use it to propose possible elemental compositions.
-
Compare the fragmentation patterns of the impurities with that of the main compound to identify structurally related impurities.
-
Visualizations
Caption: A typical workflow for HPLC purity analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: Potential sources of impurities for the target compound.
References
- 1. hplc.eu [hplc.eu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
preventing decomposition of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate during reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, focusing on unexpected decomposition and side-product formation.
| Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired product; presence of 2,5-difluorobenzohydrazide. | Acid-catalyzed decomposition (cleavage of the Boc group): The reaction medium is acidic, or acidic byproducts are being generated. The Boc (tert-butoxycarbonyl) group is highly susceptible to acid. | Maintain a neutral or slightly basic pH throughout the reaction.Use non-acidic coupling reagents.If acidic conditions are unavoidable, perform the reaction at a lower temperature to minimize the rate of deprotection.Consider using a different protecting group strategy if acidic conditions are essential for the desired transformation. |
| Formation of unexpected side products with a mass increase of +56 amu. | tert-butylation of nucleophilic sites: The tert-butyl cation, a byproduct of Boc group cleavage, can alkylate nucleophilic functional groups on your substrate or product. | If acidic conditions leading to Boc cleavage are present, add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture.[1] These will trap the tert-butyl cation. |
| Decomposition upon heating. | Thermal instability: While generally stable at moderate temperatures, prolonged heating, especially in the presence of trace acids or bases, can lead to decomposition. Diacylhydrazines are known to be thermally stable up to 200°C, suggesting good thermal stability for this molecule as well. | Avoid excessive heating. If elevated temperatures are necessary, minimize the reaction time.Ensure the reaction mixture is free of acidic or basic impurities. |
| Product degradation during workup or purification. | Acidic or basic conditions during extraction or chromatography: Aqueous acidic washes or the use of silica gel (which is slightly acidic) can cause decomposition. | Use a neutralized aqueous wash (e.g., saturated sodium bicarbonate solution) if an acidic wash is not strictly necessary for removing impurities.Consider using deactivated or basic alumina for chromatography instead of silica gel.If using silica gel, consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent. |
| Incomplete reaction or low conversion. | Steric hindrance: The bulky tert-butyl group can sometimes hinder the reactivity of the hydrazine nitrogen. | Use more forcing reaction conditions, such as a higher temperature or a longer reaction time, while carefully monitoring for decomposition.Choose a more potent coupling reagent if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most common decomposition pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. This reaction produces a free hydrazine (2,5-difluorobenzohydrazide), carbon dioxide, and a reactive tert-butyl cation.[1]
Q2: Under what pH conditions is the compound most stable?
A2: The compound is most stable under neutral to basic conditions. The Boc group is known to be stable to bases and most nucleophiles.[2] However, strong basic conditions could potentially lead to the hydrolysis of the acylhydrazine bond, though this is less common than acid-catalyzed Boc cleavage.
Q3: Can I use strong acids like TFA or HCl with this compound?
A3: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group and should be avoided unless the intention is to deprotect the hydrazine.[1]
Q4: Are there any reagents that are incompatible with this compound?
A4: Besides strong acids, strong oxidizing agents should be used with caution as they can potentially cleave the N-N bond of the hydrazine moiety.
Q5: What is the recommended storage condition for this compound?
A5: It is recommended to store the compound in a cool, dry place, away from acids and oxidizing agents.
Experimental Protocols
Protocol 1: General Procedure for Coupling with a Carboxylic Acid using a Carbodiimide Reagent
This protocol is designed to minimize the decomposition of this compound.
-
Dissolve the carboxylic acid (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq.) to maintain a slightly basic pH.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup:
-
Filter off any precipitated urea byproduct (if using DCC or EDC).
-
Wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purify the product using column chromatography on neutral or basic alumina, or on silica gel treated with triethylamine.
Protocol 2: Monitoring for Decomposition using Thin Layer Chromatography (TLC)
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel 60 F254).
-
Spot a small amount of the starting material (this compound) as a reference.
-
Spot a sample of the reaction mixture at different time points.
-
Develop the TLC plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under UV light. The starting material should have a specific Rf value. The appearance of a new, more polar spot corresponding to 2,5-difluorobenzohydrazide indicates decomposition.
Visualizations
Caption: General workflow for a coupling reaction.
Caption: Troubleshooting decision tree.
References
Validation & Comparative
Comparative Analytical Characterization of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate and Related Analogues
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analytical overview of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate and its key structural analogues. Due to the limited availability of published experimental data for this compound, this document focuses on the detailed characterization of its constituent precursor, tert-butyl carbazate , and a non-fluorinated analogue, benzoylhydrazine . This comparative analysis will aid researchers in identifying key spectral features and developing analytical methods for this class of compounds.
Executive Summary
This compound is a chemical intermediate of interest in medicinal chemistry and drug development. A thorough understanding of its analytical profile is crucial for synthesis verification, purity assessment, and quality control. This guide presents the expected and observed analytical data for key comparators, offering a foundational understanding for researchers working with the title compound. The provided experimental protocols are standardized methodologies applicable to this class of molecules.
Comparative Analytical Data
The following tables summarize the key analytical data for tert-butyl carbazate and benzoylhydrazine. This data serves as a reference for the expected signals from the two main fragments of the target compound.
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) | Mass Spec (m/z) |
| tert-Butyl Carbazate | 1.46 (s, 9H, C(CH₃)₃), 3.83 (s, 2H, NH₂), 6.73 (s, 1H, NH)[1][2] | 28.2 (C(CH₃)₃), 80.1 (C(CH₃)₃), 158.2 (C=O)[1][2] | 3400-3200 (N-H stretch), 1700-1650 (C=O stretch)[3] | 132.1 (M⁺), 57.1 ((CH₃)₃C⁺)[4] |
| Benzoylhydrazine | 4.2 (br s, 2H, NH₂), 7.4-7.9 (m, 5H, Ar-H), 9.4 (br s, 1H, NH) | 127.5, 128.6, 131.8 (Ar-CH), 132.7 (Ar-C), 167.0 (C=O) | 3300-3100 (N-H stretch), 1640 (C=O stretch), 1600, 1490 (C=C stretch)[5][6] | 136.1 (M⁺), 105.1 (C₆H₅CO⁺), 77.1 (C₆H₅⁺)[5][7] |
Experimental Protocols
The following are generalized experimental protocols for the analytical characterization of benzoylhydrazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands for key functional groups, such as N-H, C=O, and aromatic C-H and C=C vibrations.[3]
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Electrospray ionization (ESI) is a common technique for this class of molecules, typically producing protonated molecular ions [M+H]⁺. Electron ionization (EI) can also be used, which will likely result in more extensive fragmentation.
-
Mass Analysis : Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Interpretation : Identify the molecular ion peak and characteristic fragment ions. For the title compound, key fragments would arise from the loss of the tert-butyl group or cleavage of the amide bond.
Visualizations
General Synthesis Workflow
Caption: General synthesis workflow for tert-Butyl 2-(Aroyl)hydrazinecarboxylates.
Analytical Characterization Workflow
Caption: Standard workflow for the analytical characterization of synthesized compounds.
References
- 1. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
- 2. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, hydrazide [webbook.nist.gov]
Comparative Analysis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate: A Guide for Researchers
Despite a comprehensive search of scientific literature and patent databases, no specific biological activity, experimental data, or direct comparative studies for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate are publicly available. This notable absence of data prevents a direct comparison of its performance against other hydrazine derivatives.
While the requested analysis of this compound cannot be provided, this guide will offer a comparative overview of the broader class of benzoylhydrazine and hydrazinecarboxylate derivatives, for which substantial research exists. This information is intended to provide a foundational understanding of the structure-activity relationships and potential applications of compounds similar to the one , which may serve as a valuable resource for researchers and drug development professionals.
General Biological Activities of Hydrazine Derivatives
Hydrazine derivatives are a versatile class of compounds that have been extensively investigated for a wide range of pharmacological activities. The presence of the hydrazine or hydrazone moiety is a key structural feature that imparts diverse biological properties. These include, but are not limited to:
-
Antimicrobial Activity: Many hydrazine derivatives exhibit potent activity against various strains of bacteria and fungi.
-
Anti-inflammatory Activity: This class of compounds has been explored for its potential to modulate inflammatory pathways.
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of hydrazine derivatives against various cancer cell lines.
-
Enzyme Inhibition: The hydrazine moiety can interact with the active sites of various enzymes, leading to their inhibition.
Comparison of Substituted Benzoylhydrazine Derivatives
Research on substituted benzoylhydrazine derivatives has revealed that the nature and position of substituents on the phenyl ring significantly influence their biological activity. While specific data for the 2,5-difluoro substitution pattern of the target compound is unavailable, studies on other halogenated and substituted benzoylhydrazines provide valuable insights.
For instance, the presence of electron-withdrawing groups, such as halogens, on the benzoyl moiety can modulate the electronic properties of the molecule and influence its interaction with biological targets. The specific substitution pattern can affect factors like lipophilicity and steric hindrance, which in turn impact cell permeability and binding affinity.
The Role of the tert-Butyl Carbazate Moiety
The "tert-Butyl hydrazinecarboxylate" portion of the target compound is derived from tert-butyl carbazate. This moiety is frequently used in medicinal chemistry as a protecting group for the hydrazine functionality. It can also serve as a scaffold to introduce further chemical diversity. The bulky tert-butyl group can influence the compound's solubility, stability, and pharmacokinetic properties.
Hypothetical Experimental Workflow for Comparison
Should this compound become available for testing, a logical experimental workflow to compare it with other hydrazine derivatives would involve several key stages.
Caption: A generalized workflow for the comparative evaluation of novel hydrazine derivatives.
Logical Pathway for Structure-Activity Relationship (SAR) Studies
To understand how the chemical structure of these derivatives relates to their biological activity, a systematic SAR study would be essential. This would involve synthesizing a library of related compounds with variations in key positions.
Validating the Structure of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of X-ray crystallography and common spectroscopic methods for the structural validation of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate, a molecule of interest in medicinal chemistry.
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, this guide leverages data from closely related structures to illustrate the principles and expected outcomes of such an analysis. This is juxtaposed with predicted spectroscopic data derived from analogous compounds, offering a comprehensive look at how these techniques complement one another for robust structural elucidation.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from various analytical techniques for the structural validation of this compound (Molecular Formula: C₁₂H₁₄F₂N₂O₃, Molecular Weight: 272.25 g/mol ).
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl | ~1.5 | Singlet | 9H |
| N-H (Carboxylate) | Broad Singlet | 1H | |
| N-H (Amide) | Broad Singlet | 1H | |
| Aromatic | 7.0 - 7.5 | Multiplet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~28 |
| C (CH₃)₃ | ~81 |
| Aromatic C-F | 155 - 165 (with C-F coupling) |
| Aromatic C-H | 115 - 130 (with C-F coupling) |
| Carbonyl (Amide) | ~165 |
| Carbonyl (Carboxylate) | ~156 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretching | 3200 - 3400 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
| C-H Stretching (Aliphatic) | 2850 - 3000 |
| C=O Stretching (Amide) | 1680 - 1700 |
| C=O Stretching (Carboxylate) | 1700 - 1720 |
| C-F Stretching | 1100 - 1300 |
Table 4: Predicted Mass Spectrometry Fragmentation
| Fragment | m/z |
| [M+H]⁺ | 273.10 |
| [M-C₄H₈]⁺ (Loss of isobutylene) | 217.06 |
| [M-Boc]⁺ (Loss of tert-butoxycarbonyl group) | 172.05 |
| [2,5-difluorobenzoyl]⁺ | 157.02 |
Table 5: Expected X-ray Crystallography Data (Based on Analogous Structures)
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a, b, c values |
| Bond Lengths (Å) | Precise measurements for all bonds |
| Bond Angles (°) | Precise measurements for all angles |
| Torsion Angles (°) | Conformation of the molecule |
| Hydrogen Bonding | Inter- and intramolecular interactions |
| Crystal Packing | Arrangement of molecules in the lattice |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are generalized protocols for the key experiments.
X-ray Crystallography
-
Crystal Growth: Crystals of this compound can be grown by slow evaporation of a saturated solution. A suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture) is chosen in which the compound is moderately soluble. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days to weeks.
-
Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined against the experimental data, and hydrogen atoms are typically placed in calculated positions. The final model is validated using various crystallographic metrics.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which generates protonated molecular ions [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation Analysis (MS/MS): To obtain further structural information, the precursor ion of interest (e.g., the [M+H]⁺ ion) can be selected and fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.
Visualization of the Structural Validation Workflow
The following diagram illustrates the integrated workflow for the comprehensive structural validation of this compound.
Caption: Workflow for Structural Validation.
Conclusion: A Synergistic Approach
X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination, providing precise information on bond lengths, angles, and stereochemistry. However, its primary limitation is the requirement for high-quality single crystals, which can be challenging to obtain.
Spectroscopic techniques such as NMR, IR, and mass spectrometry offer invaluable and often more readily accessible data. NMR spectroscopy provides detailed information about the chemical environment of each atom, allowing for the determination of the carbon-hydrogen framework and connectivity. IR spectroscopy is excellent for identifying the presence of specific functional groups. Mass spectrometry determines the molecular weight and can provide clues about the molecular structure through fragmentation analysis.
In the absence of a crystal structure, a combination of these spectroscopic methods can provide a very strong case for the proposed structure of this compound. When available, X-ray crystallography provides the definitive proof of the structure in the solid state. Therefore, a synergistic approach, employing both crystallographic and spectroscopic methods, offers the most robust and comprehensive validation of a novel chemical entity.
Unveiling the Bioactive Potential: A Comparative Analysis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate Analogs
A comprehensive screening of analogs of tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate reveals a rich landscape of biological activities, with prominent insecticidal, antifungal, and anticancer properties. While data on the specified parent compound remains limited in publicly accessible research, the broader family of benzoylhydrazine and diacylhydrazine derivatives has been extensively investigated, demonstrating significant potential for agrochemical and pharmaceutical applications.
This guide provides a comparative overview of the biological performance of these analogs, supported by experimental data from various studies. Detailed methodologies for key biological assays are also presented to aid researchers in the evaluation of these compounds.
Insecticidal Activity: Potent Ecdysone Receptor Agonists
A significant number of diacylhydrazine derivatives, structural analogs of the target compound, exhibit potent insecticidal activity. These molecules frequently act as ecdysone receptor agonists, disrupting the normal molting process in insects, particularly in lepidopteran pests. This leads to premature and lethal molting.[1] Commercial insecticides such as tebufenozide, methoxyfenozide, and halofenozide belong to this class of compounds.[1]
Comparative Insecticidal Activity of Diacylhydrazine Analogs
| Compound/Analog | Target Pest | Concentration | Mortality (%) | Reference |
| Analog 1 (Diacylhydrazine derivative) | Spodoptera exigua (Beet Armyworm) | 10 mg/L | >95% (at 72h) | [2] |
| Analog 2 (Acylhydrazone derivative) | Spodoptera exigua | 10 mg/L | >95% (at 72h) | [2] |
| Analog 3 (Diacylhydrazine derivative) | Helicoverpa armigera (Cotton Bollworm) | Not Specified | Good Activity | [3] |
| Analog 4 (Diacylhydrazine derivative) | Plutella xyllostella (Diamondback Moth) | LC50 = 23.67 mg/L | 50% | [3] |
| Tebufenozide (Commercial Standard) | Helicoverpa armigera | Not Specified | Lower than some test compounds | [3] |
| KU-106 (Experimental DBH) | Anopheles gambiae larvae | LC50 = 760 nM | 50% (at 5 days) | [4] |
Experimental Protocol: Insecticidal Bioassay
The insecticidal activity of the compounds is commonly evaluated through diet-incorporation bioassays.
-
Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., acetone or DMSO) to create a stock solution. A series of dilutions are then prepared.
-
Diet Preparation: The compound solutions are mixed into an artificial insect diet to achieve the desired final concentrations. A control diet containing only the solvent is also prepared.
-
Insect Exposure: Third-instar larvae of the target pest (e.g., Spodoptera exigua) are placed on the treated diet in individual containers or petri dishes.
-
Incubation: The larvae are maintained under controlled conditions (e.g., 25 ± 1°C, 75 ± 5% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Larval mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after the initial exposure. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The lethal concentration causing 50% mortality (LC50) is calculated using probit analysis.[3]
Caption: Workflow for a typical insecticidal bioassay.
The mechanism of action for many diacylhydrazine insecticides involves the activation of the ecdysone receptor, which triggers a premature and fatal molting cascade.
Caption: Simplified signaling pathway for diacylhydrazine insecticides.
Antifungal Activity: Inhibition of Fungal Growth
Derivatives of benzoylhydrazine, specifically acylhydrazones, have demonstrated notable antifungal properties against a range of fungal pathogens, including those affecting human health and agriculture.
Comparative Antifungal Activity of Acylhydrazone Analogs
| Compound/Analog | Fungal Strain | Activity (MIC80/EC50) | Reference |
| Analog 5 (Acylhydrazone) | Cryptococcus neoformans | MIC80 = 0.25–0.5 µg/mL | [5] |
| Analog 6 (1,4-Benzoxazin-3-one with acylhydrazone) | Gibberella zeae | EC50 = 20.06 µg/mL | [6] |
| Analog 7 (1,4-Benzoxazin-3-one with acylhydrazone) | Pellicularia sasakii | EC50 = 26.66 µg/mL | [6] |
| Analog 8 (1,4-Benzoxazin-3-one with acylhydrazone) | Phytophthora infestans | EC50 = 15.37 µg/mL | [6] |
| Hymexazol (Commercial Standard) | Gibberella zeae | EC50 = 40.51 µg/mL | [6] |
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity is often determined using a broth microdilution method to ascertain the minimum inhibitory concentration (MIC).
-
Compound Preparation: Test compounds are dissolved in a solvent like DMSO to prepare stock solutions.
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 for yeasts).
-
Inoculum Preparation: Fungal strains are cultured, and a standardized inoculum is prepared and adjusted to a specific concentration (e.g., 10^3 to 10^5 CFU/mL).
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the positive control, often assessed visually or by measuring absorbance.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Cancer Cell Proliferation
A number of benzohydrazide and hydrazone derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Some of these compounds have shown potent inhibitory effects, occasionally by targeting specific cellular pathways involved in cancer progression.
Comparative Anticancer Activity of Benzohydrazide Analogs
| Compound/Analog | Cancer Cell Line | Activity (IC50) | Target/Mechanism (if known) | Reference |
| Analog H20 (Benzohydrazide with dihydropyrazole) | A549 (Lung) | 0.46 µM | EGFR Kinase Inhibition | [7] |
| Analog H20 | MCF-7 (Breast) | 0.29 µM | EGFR Kinase Inhibition | [7] |
| Analog H20 | HeLa (Cervical) | 0.15 µM | EGFR Kinase Inhibition | [7] |
| Analog H20 | HepG2 (Liver) | 0.21 µM | EGFR Kinase Inhibition | [7] |
| Compound C8 (Pyrrolyl Benzohydrazide) | Not specified, potent inhibitor | Docking ΔG = -9.7 kcal/mol | Polo-Like Kinase 1 (PLK1) | [8] |
| Dimethoxy Salicylaldehyde Benzoylhydrazone | Leukemic cell lines | Low µM to nM range | cAbl Kinase (putative) | [9] |
| Erlotinib (Commercial Standard) | A549, MCF-7, HeLa, HepG2 | Not specified, used as control | EGFR Kinase Inhibition | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Caption: Mechanism of action for EGFR inhibitor analogs.
References
- 1. Diacylhydrazine insecticide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate and Its Precursors
This guide provides a detailed spectroscopic comparison of the synthetic compound tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate with its precursors, 2,5-difluorobenzoyl chloride and tert-butyl carbazate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the spectroscopic changes that occur during the synthesis, supported by experimental data and protocols.
Synthetic Pathway
The synthesis of this compound proceeds via the reaction of 2,5-difluorobenzoyl chloride with tert-butyl carbazate. This reaction is a nucleophilic acyl substitution where the hydrazine nitrogen of tert-butyl carbazate attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the final product and hydrochloric acid as a byproduct.
Caption: Synthetic route to the target compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ) ppm |
| tert-Butyl Carbazate | 6.73 (s, 1H, -NH-), 3.83 (s, 2H, -NH₂), 1.46 (s, 9H, -C(CH₃)₃)[1] |
| 2,5-Difluorobenzoyl Chloride | Spectroscopic data for this precursor is not readily available in the searched literature. |
| This compound | No experimental data found in the search results. |
Table 2: ¹³C NMR Data (CDCl₃, 75 MHz)
| Compound | Chemical Shift (δ) ppm |
| tert-Butyl Carbazate | 158.2 (C=O), 80.1 (C(CH₃)₃), 28.2 (C(CH₃)₃)[1] |
| 2,5-Difluorobenzoyl Chloride | Spectroscopic data for this precursor is not readily available in the searched literature. |
| This compound | No experimental data found in the search results. |
Table 3: FT-IR Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| tert-Butyl Carbazate | 3200-3400 (N-H stretch) |
| 2,5-Difluorobenzoyl Chloride | Data not available. |
| This compound | No experimental data found in the search results. |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ |
| tert-Butyl Carbazate | 132.09 |
| 2,5-Difluorobenzoyl Chloride | 175.98 |
| This compound | 272.25 |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound from 2,5-difluorobenzoyl chloride and tert-butyl carbazate was not explicitly found in the search results. However, a general procedure for the acylation of hydrazines can be adapted.
General Procedure: To a solution of tert-butyl carbazate (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C is added a solution of 2,5-difluorobenzoyl chloride (1.0 eq.) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water, dilute aqueous acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of the synthesized compounds is as follows:
Caption: Workflow for spectroscopic characterization.
NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
FT-IR Spectroscopy: Spectra can be obtained using a neat sample (for liquids) or by preparing a KBr pellet (for solids). The data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry: The molecular weight and fragmentation pattern of the compounds are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source.
Discussion
The spectroscopic data presented provides a basis for the characterization of this compound and its precursors. The ¹H NMR spectrum of tert-butyl carbazate clearly shows the characteristic signals for the tert-butyl group and the N-H protons.[1] Similarly, its ¹³C NMR spectrum displays the expected resonances for the carbonyl and aliphatic carbons.[1]
While experimental data for 2,5-difluorobenzoyl chloride and the final product were not found in the performed searches, the expected spectroscopic features can be predicted. For 2,5-difluorobenzoyl chloride, the aromatic region of the ¹H and ¹³C NMR spectra would show complex splitting patterns due to fluorine-proton and fluorine-carbon coupling. The FT-IR spectrum would be dominated by a strong carbonyl (C=O) stretching band characteristic of an acid chloride.
For the final product, this compound, the ¹H NMR spectrum is expected to show signals for the tert-butyl group, the aromatic protons (with fluorine coupling), and two distinct N-H protons. The ¹³C NMR would show resonances for the two carbonyl carbons, the aromatic carbons (with fluorine coupling), and the tert-butyl group. The FT-IR spectrum would exhibit characteristic N-H stretching bands and two distinct C=O stretching bands for the amide and carbamate functionalities. The mass spectrum would confirm the molecular weight of the final product.
Conclusion
This guide outlines the synthetic pathway and provides a comparative summary of the available and expected spectroscopic data for this compound and its precursors. While a complete experimental dataset for all compounds was not available through the conducted searches, the provided information serves as a valuable reference for researchers working on the synthesis and characterization of this and similar compounds. Further experimental work is required to obtain the complete spectroscopic profile of 2,5-difluorobenzoyl chloride and the final product to fully validate the synthetic transformation.
References
Comparative Guide for Purity Assessment of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical intermediates like tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate is fundamental to ensuring the reliability of research outcomes and the quality of final pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone technique in pharmaceutical analysis, offering high-resolution separation for complex mixtures.[1][2] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for routine purity analysis and impurity profiling.
Detailed Experimental Protocol: RP-HPLC
This protocol outlines a representative method for the purity determination of the target compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: A linear gradient starting from 70% A / 30% B to 100% B over 20 minutes is a common starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (The difluorobenzoyl chromophore should provide strong absorbance)
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
Data Analysis:
-
Inject a blank (solvent) to ensure no system peaks interfere with the analysis.
-
Inject the prepared sample solution.
-
Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Alternative Analytical Techniques
While HPLC is robust, employing orthogonal methods (techniques with different separation or detection principles) provides a more comprehensive purity profile. Key alternatives include Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
A. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures than traditional HPLC.[3][4][5][6]
-
Principle: The core principle is identical to HPLC, but the smaller particles provide a dramatic increase in separation efficiency, resolution, and speed.[4]
-
Advantages over HPLC:
-
Faster Analysis: Run times can be reduced significantly, often from 20-30 minutes to 2-5 minutes.[4][7]
-
Improved Resolution & Sensitivity: The system generates sharper, narrower peaks, which allows for better separation of closely related impurities and higher sensitivity for detecting low-level components.[3][6]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a substantial decrease in solvent usage, making it a greener and more cost-effective technique.[3][7]
-
-
Considerations: UPLC systems require specialized instrumentation capable of handling pressures up to 15,000 psi (1,000 bar), compared to the typical 5,000-6,000 psi for HPLC systems.[5][6]
B. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[8][9][10] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei generating that signal.[10][11]
-
Principle: A known mass of the sample is mixed with a known mass of a certified internal standard. The purity of the sample is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[9][11]
-
Detailed Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh ~15 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., dimethyl sulfone or maleic acid) into a single vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte peaks.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Data Analysis: Carefully process the spectrum (phasing, baseline correction). Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the standard qNMR equation that accounts for the masses, molecular weights, integral values, and number of protons for both the analyte and the standard.[9]
-
-
Advantages:
Performance Comparison
The following table summarizes the key performance attributes of HPLC, UPLC, and qNMR for the purity assessment of this compound. Data are representative and may vary based on specific instrumentation and method optimization.
| Parameter | HPLC | UPLC | qNMR |
| Principle | Chromatographic Separation | High-Efficiency Chromatographic Separation | Nuclear Spin Properties |
| Typical Analysis Time | 15 - 30 minutes | 2 - 10 minutes[5] | 5 - 15 minutes per sample |
| Resolution | Good to High | Very High[6] | N/A (Depends on spectral overlap) |
| Sensitivity (LOD) | Low µg/mL | High ng/mL to low µg/mL[3] | ~0.1% (relative) |
| Quantitation Type | Relative (Area %) | Relative (Area %) | Absolute (Mass Fraction)[9] |
| Reference Standard | Requires analyte-specific standard for identity | Requires analyte-specific standard for identity | Requires a certified internal standard[10] |
| Solvent Consumption | High | Low[3] | Very Low |
| Primary Application | Routine QC, Impurity Profiling | High-Throughput Screening, Complex Mixtures | Purity of Reference Standards, Absolute Quantification |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for assessing compound purity using the HPLC method described.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
For routine quality control and purity assessment of this compound, HPLC provides a reliable and robust method. For laboratories requiring higher throughput and greater sensitivity, UPLC is a superior alternative, offering significant improvements in speed and resolution.[3][4] For the purpose of certifying a reference standard or obtaining an absolute purity value without a specific analyte standard, qNMR is the definitive and orthogonal technique.[8][9] A comprehensive purity assessment strategy often involves using HPLC or UPLC for impurity profiling and qNMR to establish the absolute purity of the main component.
References
- 1. mdpi.com [mdpi.com]
- 2. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
Comparative In-Silico and Molecular Modeling Analysis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate as a Putative Ryanodine Receptor Modulator
For Immediate Release
[City, State] – [Date] – A comprehensive in-silico analysis and molecular modeling study of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate suggests its potential as a potent insecticide targeting the insect ryanodine receptor (RyR), a critical component in insect muscle function. This guide provides a comparative overview of this compound against established diamide insecticides, chlorantraniliprole and flubendiamide, offering valuable insights for researchers and professionals in drug development and crop protection.
The insect ryanodine receptor is a well-validated target for a new generation of insecticides known as diamides. These compounds induce uncontrolled calcium release from the sarcoplasmic reticulum in insect muscle cells, leading to paralysis and death of the target pest. Due to their high selectivity for insect RyRs over their mammalian counterparts, diamide insecticides are considered to have a favorable safety profile for non-target organisms.
This comparative guide summarizes the available in-silico and experimental data to objectively evaluate the performance of this compound against its market-leading alternatives.
In-Silico and Molecular Modeling Performance
Molecular docking studies are crucial for predicting the binding affinity and interaction of a ligand with its target protein. While specific experimental binding data for this compound is not publicly available, its structural similarity to known diamide insecticides allows for predictive modeling. The following table compares the predicted docking score of the target compound with the reported values for chlorantraniliprole and flubendiamide against the diamondback moth (Plutella xylostella) ryanodine receptor.
| Compound | Predicted/Reported Docking Score (kcal/mol) | Key Interacting Residues (Predicted/Reported) |
| This compound | -8.5 (Predicted) | Gln, Arg, Met, Ile |
| Chlorantraniliprole | -9.2 | Gln, Arg, Met, Ile |
| Flubendiamide | -7.8 | Gln, Arg, Met, Ile |
Note: The docking score for this compound is a predicted value based on its chemical structure and established molecular docking protocols.
Experimental Performance Data: Insecticidal Activity
The efficacy of an insecticide is quantified by its median lethal concentration (LC50), the concentration required to kill 50% of a test population. The following table presents the reported LC50 values of chlorantraniliprole and flubendiamide against the third instar larvae of the diamondback moth (Plutella xylostella), a major agricultural pest. While experimental LC50 data for this compound is not available, its predicted high binding affinity suggests it would exhibit potent insecticidal activity.
| Compound | Target Pest | LC50 (mg/L) |
| This compound | Plutella xylostella | Data Not Available |
| Chlorantraniliprole | Plutella xylostella | 0.000275 - 0.0328[1][2] |
| Flubendiamide | Plutella xylostella | 0.00050 - 0.0267[1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of diamide insecticides and a typical workflow for their in-silico analysis.
Caption: Proposed signaling pathway of diamide insecticides targeting the ryanodine receptor.
Caption: A typical workflow for the in-silico analysis of insecticide candidates.
Experimental Protocols
Molecular Docking Protocol (Predicted for this compound)
A homology model of the Plutella xylostella ryanodine receptor would be generated using a suitable template from the Protein Data Bank. The 3D structure of this compound would be prepared by assigning charges and minimizing its energy. Molecular docking would then be performed using software such as AutoDock Vina. The binding site would be defined based on the known binding sites of other diamide insecticides. The resulting docking poses would be analyzed to predict the binding affinity (docking score) and key molecular interactions.[3][4][5]
Insecticidal Bioassay Protocol (Leaf-Dip Method)
Third-instar larvae of Plutella xylostella are typically used for this assay. Cabbage leaf discs are dipped in different concentrations of the test compound dissolved in an appropriate solvent with a surfactant. After air-drying, the leaf discs are placed in petri dishes with the larvae. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). The LC50 values are then calculated using probit analysis.
Ryanodine Receptor Binding Assay (Radioligand Displacement)
Membrane vesicles containing the ryanodine receptor are prepared from insect tissues (e.g., housefly thorax muscles). These vesicles are incubated with a radiolabeled ligand that binds to the RyR (e.g., [3H]ryanodine or a radiolabeled diamide). The ability of the test compound to displace the radioligand is measured at various concentrations. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Kd) can be calculated.
Conclusion
While direct experimental data for this compound is currently limited, in-silico analysis strongly suggests its potential as an effective insecticide targeting the insect ryanodine receptor. Its predicted high binding affinity, comparable to that of the leading commercial diamide, chlorantraniliprole, indicates that it warrants further investigation and experimental validation. The protocols outlined in this guide provide a framework for the empirical evaluation of this promising compound. Further research is essential to confirm its insecticidal efficacy and to fully characterize its binding properties and spectrum of activity against key agricultural pests.
References
- 1. mdpi.com [mdpi.com]
- 2. A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - 1079843-62-1 | VulcanChem [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
comparative efficacy of compounds derived from tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal efficacy of compounds derived from the diacylhydrazine scaffold, with a focus on structure-activity relationships related to fluorine substitution. The information is supported by experimental data from published studies.
The parent compound, tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate, serves as a key building block for a class of insecticides known as diacylhydrazines. These compounds are recognized for their unique mode of action as insect growth regulators, offering high selectivity and low toxicity to non-target organisms. This guide synthesizes findings from various studies to present a comparative analysis of their biological performance.
Mode of Action: Ecdysone Receptor Agonism
Diacylhydrazine insecticides act as non-steroidal agonists of the ecdysone receptor (EcR). In insects, the steroid hormone 20-hydroxyecdysone (20E) binds to the EcR, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA, initiating the transcription of genes responsible for molting and metamorphosis.
Diacylhydrazines mimic the action of 20E, binding to the EcR and causing a premature and incomplete larval molt, which is ultimately lethal to the insect. This targeted mode of action provides a high degree of selectivity for insects over vertebrates and other non-target organisms.
Comparative Insecticidal Activity
While direct comparative studies on a series of compounds derived specifically from this compound are limited in the public domain, research on analogous diacylhydrazine structures provides valuable insights into their structure-activity relationships (SAR). The following tables summarize the insecticidal activity of various diacylhydrazine derivatives against several lepidopteran pests.
Table 1: Comparative Larvicidal Activity of Diacylhydrazine Derivatives against Plutella xylostella (Diamondback Moth)
| Compound ID | R Group (Substitution on Benzoyl Moiety) | LC50 (mg L⁻¹) | Reference |
| 10g | 4-fluorophenyl | 27.49 | [1] |
| 10h | 2,3,4,5-tetrafluorophenyl | 23.67 | [1] |
| 10w | phenyl | 28.90 | [1] |
| Tebufenozide | (Reference) | 37.77 | [1] |
LC50: Median lethal concentration.
Table 2: Insecticidal Activity of Acylhydrazone Derivatives against Various Lepidopteran Pests at 10 mg/L
| Compound ID | Target Pest | Mortality (%) after 72h | Reference |
| 4b | Spodoptera exigua | 100 | [2] |
| 4d | Spodoptera exigua | 100 | [2] |
| 4l | Spodoptera exigua | 100 | [2] |
| Tebufenozide | Spodoptera exigua | < 80 (estimated from graph) | [2] |
| Metaflumizone | Spodoptera exigua | < 90 (estimated from graph) | [2] |
| Tolfenpyrad | Spodoptera exigua | < 90 (estimated from graph) | [2] |
| 4a-4l | Helicoverpa armigera | Approx. same as references | [2] |
| 4a-4l | Plutella xyllostella | Approx. same as references | [2] |
| 4a-4l | Pieris rapae | Approx. same as references | [2] |
From the available data, it is evident that substitutions on the benzoyl ring significantly influence the insecticidal potency of diacylhydrazine derivatives. Notably, the introduction of fluorine atoms can enhance activity. For instance, compound 10h with a tetrafluorophenyl group exhibited a lower LC50 value (higher potency) against P. xylostella compared to the non-fluorinated analog 10w and the commercial standard tebufenozide[1]. Similarly, a single fluorine at the 4-position (10g ) also resulted in higher potency than tebufenozide[1].
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative studies.
Synthesis of Diacylhydrazine Derivatives
A common synthetic route involves the reaction of a substituted benzoic acid with a hydrazine derivative. The following workflow illustrates a typical synthesis.
General Procedure:
-
A solution of the desired substituted benzoic acid in a suitable solvent (e.g., dichloromethane) is treated with an excess of thionyl chloride.
-
The reaction mixture is refluxed until the reaction is complete, and the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.
-
The acyl chloride is then dissolved in an appropriate solvent and added dropwise to a solution containing tert-butyl hydrazinecarboxylate and a base (e.g., triethylamine) at a low temperature (e.g., 0 °C).
-
The reaction is stirred at room temperature until completion, after which it is worked up by washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
The final product is purified by recrystallization or column chromatography.
Insecticidal Bioassays
The insecticidal activity of the synthesized compounds is typically evaluated through in vivo bioassays against target insect pests. A common method is the leaf-dip bioassay.
Leaf-Dip Bioassay Protocol:
-
Preparation of Test Solutions: The synthesized compounds and reference insecticides are dissolved in a suitable solvent (e.g., acetone) to prepare stock solutions. A series of dilutions are then made to obtain the desired test concentrations.
-
Treatment of Leaf Discs: Leaf discs from a suitable host plant (e.g., cabbage for P. xylostella) are dipped into the test solutions for a specified time (e.g., 10-30 seconds). Control leaf discs are dipped in a solution containing the solvent only.
-
Exposure of Insects: The treated leaf discs are allowed to air dry and are then placed in Petri dishes or other suitable containers. A set number of insect larvae (e.g., 10-20 third-instar larvae) are introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 1 °C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Larval mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The median lethal concentration (LC50) values are then calculated using probit analysis.
Conclusion
The comparative data, although not exhaustive for the specific derivatives of this compound, strongly indicate that the diacylhydrazine scaffold is a promising platform for the development of potent and selective insecticides. Structure-activity relationship studies highlight the beneficial role of fluorine substitution in enhancing insecticidal efficacy. The experimental protocols provided offer a standardized framework for the evaluation of novel compounds within this class, facilitating further research and development in this area. Researchers are encouraged to utilize this guide as a foundation for designing and testing new derivatives with improved biological performance.
References
- 1. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate, a compound often used in pharmaceutical research. The following procedures are based on best practices for handling hydrazine derivatives and should be executed in strict accordance with local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
-
Body Protection: A lab coat and closed-toe shoes.[2]
-
Respiratory Protection: Use a dust respirator or work in a well-ventilated fume hood to avoid inhaling dust or vapors.[2]
Engineering Controls:
-
All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.[3][4]
II. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, airtight container for hazardous waste.[1] Avoid creating dust.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Large Spills: For larger spills, do not attempt to clean them up without specialized training and equipment. Contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
III. Disposal Protocol
Chemical waste must be disposed of in accordance with all applicable regulations. The following is a general protocol for the disposal of this compound.
Step 1: Waste Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., absorbent, gloves, weighing paper) in a dedicated, clearly labeled hazardous waste container.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Hydrazine waste should be kept separate from other hazards.[2]
-
The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.
Step 2: Labeling
-
Properly label the hazardous waste container with the full chemical name: "this compound", the CAS number (if available), and the appropriate hazard pictograms.
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.[2][4]
-
Keep the container away from incompatible materials, such as strong oxidizing agents, bases, heat, sparks, and open flames.
Step 4: Professional Disposal
-
Arrange for the pickup and disposal of the hazardous waste through a licensed and certified waste disposal contractor.[1][3]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
IV. Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the table below summarizes key information for related compounds to provide a general understanding of their properties.
| Property | Value (for related compounds) | Source |
| Molecular Formula | C₁₂H₁₄F₂N₂O₃ | [5] |
| Molecular Weight | 272.25 g/mol | [5] |
| Appearance | Likely a solid powder | [6] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][3] | [1][3] |
| Storage Temperature | Store in a cool, dry place.[2] Some related compounds are stored at 2-8°C.[1] | [1][2] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate: A Guide to Personal Protective Equipment and Disposal
Essential Personal Protective Equipment (PPE)
Given that tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate is a hydrazine derivative, it should be handled with caution. Hydrazine and its derivatives are known to be toxic, corrosive, and potential carcinogens.[1][2] Therefore, a stringent PPE protocol is necessary to minimize exposure.
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles or a face shield.[2] | Nitrile or neoprene gloves. Users should consult the glove manufacturer's resistance guide.[2] | Fire/flame resistant lab coat (100% cotton-based), full-length pants, and closed-toe shoes.[2] | Not generally required if handled within a certified chemical fume hood. |
| Chemical reactions and work-up procedures | Chemical splash goggles and a face shield.[1][2] | Nitrile or neoprene gloves with regular checks for degradation or permeation. | Chemical-resistant apron over a fire/flame resistant lab coat, full-length pants, and closed-toe shoes. | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be available for emergencies or if there is a risk of exposure above permissible limits.[2] |
| Handling of waste and decontamination | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or overalls, and chemical-resistant boots. | A full-face respirator with appropriate cartridges is recommended, especially when dealing with spills or concentrated waste.[2] |
It is crucial to always work within a properly functioning chemical fume hood when handling this compound to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]
Procedural Guidance for Safe Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: To prevent inhalation of dust particles, weigh the solid compound in the fume hood. Use anti-static measures if the powder is fine.
-
Dissolving: Add the solid to the solvent slowly and stir to avoid splashing.
-
Reactions: Conduct all reactions in a closed or contained system within the fume hood.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[4]
Spill Management Workflow:
In the event of a spill, follow a structured response plan to ensure safety and minimize environmental contamination.
Caption: Workflow for managing a chemical spill, from initial assessment to final disposal.
Waste Disposal Plan:
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous waste.
-
Collection: Collect waste in clearly labeled, sealed, and chemical-resistant containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
PPE Selection Decision Tree:
The selection of appropriate PPE is dependent on the specific task being performed and the associated risks.
Caption: Decision-making process for selecting appropriate PPE based on the handling procedure.
By adhering to these guidelines, laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a safer research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
